Product packaging for 2-(2-bromophenyl)cyclobutan-1-one(Cat. No.:CAS No. 885700-63-0)

2-(2-bromophenyl)cyclobutan-1-one

Cat. No.: B6253834
CAS No.: 885700-63-0
M. Wt: 225.1
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Description

2-(2-bromophenyl)cyclobutan-1-one is a useful research compound. Its molecular formula is C10H9BrO and its molecular weight is 225.1. The purity is usually 95.
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Properties

CAS No.

885700-63-0

Molecular Formula

C10H9BrO

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-(2-bromophenyl)cyclobutan-1-one, a valuable building block for researchers, scientists, and drug development professionals. Due to the absence of a directly published synthesis in the current literature, this guide outlines a robust and well-precedented approach utilizing a palladium-catalyzed α-arylation of cyclobutanone. The methodologies, expected outcomes, and characterization data are based on established principles of organic synthesis and spectroscopic analysis.

Proposed Synthetic Pathway: Palladium-Catalyzed α-Arylation

The most viable and modular route to this compound is the palladium-catalyzed α-arylation of cyclobutanone with a suitable 2-bromophenyl electrophile, such as 1,2-dibromobenzene or 2-bromoiodobenzene. This reaction, an extension of the Buchwald-Hartwig cross-coupling, has become a powerful tool for the formation of α-aryl ketones[1]. The general transformation is depicted below:

Synthesis_of_2_2_bromophenyl_cyclobutan_1_one cluster_reactants Reactants cluster_reagents Reagents cluster_product Product cyclobutanone Cyclobutanone product This compound cyclobutanone->product Reaction aryl_halide 1,2-Dibromobenzene aryl_halide->product catalyst Pd Catalyst (e.g., Pd(OAc)2) catalyst->product ligand Ligand (e.g., BINAP) ligand->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: Proposed synthesis of this compound.

The reaction involves the formation of a palladium(0) active species which undergoes oxidative addition to the aryl halide. Subsequent reaction with the enolate of cyclobutanone, followed by reductive elimination, yields the desired product and regenerates the catalyst[2]. The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often providing the best results[3][4].

Detailed Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound based on established literature for α-arylation of ketones[3][5].

Materials:

  • Cyclobutanone (freshly distilled)

  • 1,2-Dibromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.02 mmol), BINAP (0.03 mmol), and anhydrous toluene (10 mL). Stir the mixture at room temperature for 15 minutes.

  • Reaction Setup: To the catalyst mixture, add cyclobutanone (2.0 mmol), 1,2-dibromobenzene (1.0 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (Pd(OAc)2, BINAP in Toluene) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Add Cyclobutanone, Aryl Halide, Base) Catalyst_Prep->Reaction_Setup Reaction Reaction (Heat to 80-100 °C, 12-24h) Reaction_Setup->Reaction Workup Aqueous Workup (NH4Cl quench, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis.

Quantitative Data Summary

As this is a proposed synthesis, experimental data for this compound is not available in the literature. The following table provides expected data based on the molecular structure and data from analogous compounds.

ParameterExpected ValueReference/Basis
Molecular Formula C₁₀H₉BrO[6]
Molecular Weight 225.08 g/mol Calculated
Appearance Colorless to pale yellow oil or solidGeneral observation for similar compounds
Yield 60-80%Based on similar α-arylation reactions[3][5]
¹H NMR (CDCl₃, 400 MHz) δ 7.6-7.1 (m, 4H, Ar-H), 4.0-3.8 (m, 1H, CH-Ar), 3.2-2.8 (m, 2H, CH₂), 2.4-2.0 (m, 2H, CH₂)Predicted based on structure
¹³C NMR (CDCl₃, 100 MHz) δ 208 (C=O), 140-120 (Ar-C), 55 (CH-Ar), 45 (CH₂), 20 (CH₂)Predicted based on structure
IR (thin film, cm⁻¹) ~1780 (C=O, strained ketone), 3100-3000 (Ar C-H), 2950-2850 (Aliphatic C-H)[7][8]
Mass Spectrum (EI) m/z 224/226 (M⁺), 183/185, 155, 127Predicted fragmentation pattern

Conclusion

The palladium-catalyzed α-arylation of cyclobutanone presents a highly promising and adaptable method for the synthesis of this compound. This guide provides a detailed theoretical framework and a practical experimental protocol to enable researchers to synthesize this valuable compound. The successful execution of this synthesis will provide access to a versatile building block for further chemical exploration and drug discovery endeavors. Further experimental work is required to confirm the specific reaction conditions and to fully characterize the final product.

References

An In-depth Technical Guide to 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties and predictive data for 2-(2-bromophenyl)cyclobutan-1-one. Due to a lack of extensive experimental studies on this specific molecule, this document leverages data from analogous compounds to propose potential synthetic routes, reactivity patterns, and biological activities. All predictive data is clearly indicated, and proposed experimental pathways are intended to serve as a foundation for future research. This guide is designed to be a valuable resource for scientists interested in the potential applications of this and related compounds in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₁₀H₉BrO
SMILES C1CC(=O)C1C2=CC=CC=C2Br
InChI InChI=1S/C10H9BrO/c11-9-4-2-1-3-7(9)8-5-6-10(8)12/h1-4,8H,5-6H2
InChIKey PVIVRRMYFDHNRC-UHFFFAOYSA-N

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Monoisotopic Mass 223.9837 g/mol
XlogP 2.4
Melting Point Not available
Boiling Point Not available
Solubility Not available

Table 3: Predicted Mass Spectrometry Data for this compound Adducts [1]

Adductm/z
[M+H]⁺ 224.9910
[M+Na]⁺ 246.9729
[M-H]⁻ 222.9764
[M+NH₄]⁺ 242.0175
[M+K]⁺ 262.9468
[M]⁺ 223.9831
[M]⁻ 223.9842

Synthesis and Reactivity

While a specific, experimentally validated synthesis for this compound has not been reported, a plausible synthetic route can be proposed based on established methods for the preparation of 2-arylcyclobutanones.

Proposed Synthesis

A common and effective method for the synthesis of 2-arylcyclobutanones is the [2+2] cycloaddition reaction. This approach would likely involve the reaction of 2-bromostyrene with a suitable ketene equivalent, followed by hydrolysis.

Proposed Experimental Protocol:

  • Generation of the Ketene Acetal: A ketene acetal, such as 1,1-diethoxyethene, can be used as a stable and reactive ketene equivalent.

  • [2+2] Cycloaddition: 2-bromostyrene would be reacted with the ketene acetal under thermal or photochemical conditions to yield the corresponding 2-(2-bromophenyl)-1,1-diethoxycyclobutane intermediate.

  • Hydrolysis: The resulting cyclobutane intermediate would then be subjected to acidic hydrolysis to afford the target compound, this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2_bromostyrene 2-Bromostyrene cycloaddition [2+2] Cycloaddition 2_bromostyrene->cycloaddition ketene_acetal Ketene Acetal (e.g., 1,1-diethoxyethene) ketene_acetal->cycloaddition intermediate intermediate cycloaddition->intermediate 2-(2-bromophenyl)-1,1-diethoxycyclobutane hydrolysis Acidic Hydrolysis product This compound hydrolysis->product intermediate->hydrolysis

Caption: Proposed synthetic workflow for this compound.

Potential Reactivity

The reactivity of this compound is expected to be dictated by the strained cyclobutane ring, the ketone functional group, and the reactive bromophenyl moiety.

  • Ring Expansion: Arylcyclobutanones are known to undergo ring expansion reactions to form cyclopentanones, often under acidic or thermal conditions. This is a synthetically useful transformation.

  • Carbonyl Group Chemistry: The ketone can undergo a variety of standard transformations, including reduction to the corresponding alcohol, nucleophilic addition of organometallic reagents, and formation of imines or enamines.

  • Bromophenyl Group Reactivity: The carbon-bromine bond provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for further functionalization of the aromatic ring.

G start This compound acid_heat Acid or Heat start->acid_heat intermediate Carbocation Intermediate acid_heat->intermediate Protonation & Ring Opening product 2-(2-bromophenyl)cyclopent-1-en-1-ol (after tautomerization) intermediate->product Rearrangement & Deprotonation

Caption: Potential ring expansion pathway of this compound.

Potential Biological Activity

While no biological studies have been conducted on this compound, its structural features suggest potential for biological activity.

  • Bromophenyl Moiety: The presence of a halogenated aromatic ring is a common feature in many pharmacologically active compounds, contributing to properties such as increased lipophilicity and metabolic stability.

  • Cyclobutane Ring: The strained cyclobutane ring can be a key pharmacophore, and cyclobutane-containing molecules have shown a range of biological activities, including antimicrobial and anticancer properties.

Further research is required to explore the biological potential of this compound. Initial studies could involve screening against various cancer cell lines, bacterial strains, and enzyme targets.

G cluster_features Structural Features cluster_properties Potential Properties cluster_activity Hypothesized Biological Activity compound This compound bromophenyl Bromophenyl Group compound->bromophenyl cyclobutanone Cyclobutanone Ring compound->cyclobutanone lipophilicity Increased Lipophilicity bromophenyl->lipophilicity metabolic_stability Metabolic Stability bromophenyl->metabolic_stability strained_ring Strained Ring System cyclobutanone->strained_ring anticancer Anticancer lipophilicity->anticancer metabolic_stability->anticancer antimicrobial Antimicrobial strained_ring->antimicrobial enzyme_inhibition Enzyme Inhibition strained_ring->enzyme_inhibition

Caption: Conceptual relationship between structure and potential biological activity.

Conclusion and Future Outlook

This compound represents a molecule with interesting and potentially valuable chemical properties that remain largely unexplored. The predictive data available suggests a stable compound with potential for diverse reactivity through its three key functional components: the cyclobutane ring, the ketone, and the bromophenyl group.

The lack of experimental data underscores the need for foundational research into this compound. The proposed synthetic pathway offers a starting point for its preparation. Subsequent experimental investigation into its physical properties, reactivity, and biological activity is highly encouraged. Such studies will be crucial in determining the potential of this compound as a building block in organic synthesis or as a lead compound in drug discovery programs.

References

Structure Elucidation of 2-(2-bromophenyl)cyclobutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(2-bromophenyl)cyclobutan-1-one. The document details predicted spectroscopic data, a plausible synthetic route, and the logical workflow for its characterization, presented in a format tailored for specialists in the fields of chemical research and drug development.

Chemical Structure and Properties

This compound is a halogenated aromatic ketone with the molecular formula C₁₀H₉BrO. Its structure consists of a cyclobutanone ring substituted at the 2-position with a 2-bromophenyl group. The presence of a chiral center at the carbon atom connecting the two ring systems implies that this compound can exist as a pair of enantiomers.

PropertyValue
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
IUPAC Name This compound
SMILES O=C1CC(C1)c2ccccc2Br
InChI Key InChIKey=VEXZGXQZJXZJSA-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following data has been predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic and aliphatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.60 - 7.55Multiplet2HAromatic protons (ortho and para to Br)
7.35 - 7.10Multiplet2HAromatic protons (meta to Br)
4.20 - 4.10Multiplet1HMethine proton on cyclobutanone ring (CH-Ar)
3.20 - 3.00Multiplet2HMethylene protons on cyclobutanone ring (adjacent to C=O)
2.50 - 2.30Multiplet2HMethylene protons on cyclobutanone ring (adjacent to CH-Ar)
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show ten distinct carbon signals.

Chemical Shift (δ, ppm)Assignment
208.0Carbonyl carbon (C=O)
140.5Aromatic carbon (C-CH)
133.0Aromatic carbon (CH)
129.0Aromatic carbon (CH)
127.5Aromatic carbon (CH)
125.0Aromatic carbon (CH)
122.5Aromatic carbon (C-Br)
48.0Methine carbon (CH-Ar)
45.0Methylene carbon (CH₂ adjacent to C=O)
20.0Methylene carbon (CH₂)
Infrared (IR) Spectroscopy

The predicted IR spectrum would display characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch
~1785StrongCarbonyl (C=O) stretch in a cyclobutanone
~1590, 1470Medium-StrongAromatic C=C stretch
~750StrongC-Br stretch
Mass Spectrometry

Predicted mass-to-charge ratios for various adducts in high-resolution mass spectrometry are presented below.[1]

AdductPredicted m/z
[M+H]⁺224.99095
[M+Na]⁺246.97289
[M-H]⁻222.97639

Synthesis and Experimental Protocols

A plausible synthetic route for this compound is via a [2+2] cycloaddition reaction. This approach is a common and effective method for the formation of cyclobutane rings.

Proposed Synthetic Pathway: [2+2] Cycloaddition

The synthesis can be envisioned through the reaction of 2-bromostyrene with a suitable ketene equivalent, such as dichloroketene, followed by dehalogenation.

Synthesis_Pathway 2-bromostyrene 2-bromostyrene Intermediate_Cycloadduct Intermediate Cycloadduct 2-bromostyrene->Intermediate_Cycloadduct [2+2] Cycloaddition Dichloroketene (in situ) Dichloroketene (in situ) Dichloroketene (in situ)->Intermediate_Cycloadduct Target_Molecule This compound Intermediate_Cycloadduct->Target_Molecule Dehalogenation (e.g., Zn/AcOH)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-bromostyrene

  • Trichloroacetyl chloride

  • Activated zinc dust

  • Diethyl ether (anhydrous)

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Generation of Dichloroketene and Cycloaddition:

    • To a stirred solution of 2-bromostyrene (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add activated zinc dust (2.0 eq).

    • Slowly add a solution of trichloroacetyl chloride (1.5 eq) in anhydrous diethyl ether dropwise over 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Intermediate:

    • Filter the reaction mixture through a pad of celite to remove excess zinc.

    • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dichlorinated cyclobutanone intermediate.

  • Dehalogenation:

    • Dissolve the crude intermediate in a mixture of diethyl ether and glacial acetic acid.

    • Add activated zinc dust portion-wise with vigorous stirring.

    • Stir the reaction mixture at room temperature for 6 hours, monitoring by TLC.

  • Final Work-up and Purification:

    • Filter the reaction mixture and wash the filtrate with saturated sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Structure Elucidation Workflow

The comprehensive characterization and confirmation of the structure of this compound would follow a logical workflow involving multiple analytical techniques.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis via [2+2] Cycloaddition Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) MS->NMR IR Infrared Spectroscopy Data_Analysis Spectra Interpretation & Data Correlation IR->Data_Analysis NMR->IR Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the structure elucidation of the target compound.

This workflow ensures a systematic approach, starting from the synthesis and purification of the compound, followed by a comprehensive spectroscopic analysis to determine its molecular formula, functional groups, and connectivity, ultimately leading to the unambiguous confirmation of its chemical structure.

References

Spectroscopic and Synthetic Profile of 2-(2-bromophenyl)cyclobutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-(2-bromophenyl)cyclobutan-1-one. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, 2-phenylcyclobutan-1-one, as a foundational reference. The guide offers a detailed analysis of expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data resulting from the ortho-bromo substitution on the phenyl ring. Furthermore, a general, robust experimental protocol for the synthesis of 2-arylcyclobutanones is presented, providing a practical framework for the preparation of this and similar compounds. This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of substituted cyclobutanone derivatives in medicinal chemistry and materials science.

Introduction

Cyclobutanone derivatives are valuable structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. The introduction of an aryl group at the 2-position of the cyclobutanone ring imparts unique chemical properties and potential biological activities. The further substitution on the aryl ring, such as with a bromine atom, can significantly influence the molecule's reactivity, conformation, and spectroscopic properties. This guide focuses on this compound, a compound of interest for its potential applications in synthetic and medicinal chemistry.

This document compiles and analyzes the expected spectroscopic data for this compound based on the known data of 2-phenylcyclobutan-1-one. It also provides a detailed, adaptable synthetic protocol for its preparation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The presence of the bromine atom in the ortho position of the phenyl ring in this compound is expected to induce notable changes in both the ¹H and ¹³C NMR spectra compared to 2-phenylcyclobutan-1-one.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-phenylcyclobutan-1-one exhibits characteristic signals for the phenyl and cyclobutanone protons. The introduction of a bromine atom at the C2' position will primarily affect the chemical shifts and coupling patterns of the aromatic protons and the methine proton on the cyclobutanone ring.

Table 1: ¹H NMR Data for 2-phenylcyclobutan-1-one and Predicted Data for this compound (in CDCl₃)

Proton 2-phenylcyclobutan-1-one (Observed) This compound (Predicted) Multiplicity Coupling Constant (J) in Hz
H-2~3.9 ppm~4.1-4.3 ppmMultiplet
H-3~2.9-3.1 ppm~2.9-3.2 ppmMultiplet
H-4~2.0-2.2 ppm~2.0-2.3 ppmMultiplet
Aromatic H~7.2-7.4 ppm~7.1-7.6 ppmMultiplet

Annotation: The data for 2-phenylcyclobutan-1-one is based on typical values for such structures. The predicted data for the bromo-derivative accounts for the inductive effect and anisotropic effects of the bromine atom.

Expected Changes for this compound:

  • Aromatic Region: The simple multiplet observed for the phenyl protons in 2-phenylcyclobutan-1-one will be replaced by a more complex pattern for the ABCD spin system of the 2-bromophenyl group. The proton ortho to the bromine (H-6') is expected to be shifted downfield, while the other aromatic protons will also experience shifts due to the electron-withdrawing nature of bromine.

  • Methine Proton (H-2): The methine proton at the junction of the phenyl and cyclobutanone rings is expected to experience a downfield shift due to the inductive effect of the nearby bromine atom.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The bromine substituent will cause significant changes in the chemical shifts of the aromatic carbons.

Table 2: ¹³C NMR Data for 2-phenylcyclobutan-1-one and Predicted Data for this compound (in CDCl₃)

Carbon 2-phenylcyclobutan-1-one (Observed) This compound (Predicted)
C=O (C1)~208 ppm~207 ppm
C-2~58 ppm~57 ppm
C-3~45 ppm~45 ppm
C-4~20 ppm~20 ppm
C-1' (ipso)~140 ppm~142 ppm
C-2' (ipso-Br)~128 ppm~122 ppm
Aromatic C~126-129 ppm~127-134 ppm

Annotation: The data for 2-phenylcyclobutan-1-one is based on typical values. The predicted data for the bromo-derivative is estimated based on substituent effects.

Expected Changes for this compound:

  • Aromatic Carbons: The most significant change will be the chemical shift of the carbon directly attached to the bromine (C-2'), which will be shifted upfield due to the "heavy atom effect". The other aromatic carbons will also show shifts corresponding to the substituent effects of the bromine atom.

  • Carbonyl Carbon (C1): A minor shift is expected for the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for this compound are expected to be similar to those of 2-phenylcyclobutan-1-one, with some characteristic differences.

Table 3: IR Absorption Data

Functional Group 2-phenylcyclobutan-1-one (Typical Wavenumber, cm⁻¹) This compound (Expected Wavenumber, cm⁻¹)
C=O Stretch (ketone)~1785~1785
C-H Stretch (aromatic)~3060~3060
C-H Stretch (aliphatic)~2850-2950~2850-2950
C=C Stretch (aromatic)~1600, 1495~1600, 1470
C-Br StretchNot applicable~600-700

Expected Changes for this compound:

  • C-Br Stretch: The most notable addition to the spectrum will be the C-Br stretching vibration, which typically appears in the fingerprint region.

  • Aromatic C=C Stretch: The positions and intensities of the aromatic C=C stretching bands may be slightly altered by the bromine substituent. The carbonyl stretch of the cyclobutanone is characteristically at a higher wavenumber due to ring strain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will be distinguished by the isotopic pattern of bromine.

Table 4: Mass Spectrometry Data

Ion 2-phenylcyclobutan-1-one (m/z) This compound (Expected m/z) Notes
[M]⁺146224/226Molecular ion peak. The two peaks for the bromo-compound are due to the ⁷⁹Br and ⁸¹Br isotopes, with an intensity ratio of approximately 1:1.
[M-CO]⁺118196/198Loss of carbon monoxide.
[C₆H₅]⁺7777Phenyl cation.
[BrC₆H₄]⁺Not applicable155/157Bromophenyl cation.

Expected Changes for this compound:

  • Molecular Ion Peak: A characteristic doublet for the molecular ion will be observed due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) which have nearly equal natural abundance.

  • Fragmentation Pattern: The fragmentation pattern will likely involve the loss of CO, as is common for ketones, and the formation of fragments containing the bromophenyl moiety.

Experimental Protocols

The following is a general procedure for the synthesis of 2-arylcyclobutanones, which can be adapted for the synthesis of this compound.

Synthesis of this compound

This synthesis can typically be achieved via a [2+2] cycloaddition reaction between a ketene and an appropriate alkene, followed by hydrolysis. An alternative route involves the reaction of a cyclobutanone enolate with an aryl halide. A common method involves the reaction of an enamine of cyclobutanone with a benzyne precursor.

General Procedure (via enamine and benzyne):

  • Enamine Formation: To a solution of cyclobutanone (1.0 eq) in a suitable aprotic solvent (e.g., THF, dioxane), add a secondary amine (e.g., pyrrolidine, morpholine; 1.1 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure to yield the crude enamine.

  • Benzyne Generation and Cycloaddition: The crude enamine is dissolved in a dry, aprotic solvent (e.g., THF). In a separate flask, a solution of a benzyne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 eq), in the same solvent is prepared. A fluoride source, such as cesium fluoride (CsF; 1.5 eq), is added to the benzyne precursor solution to generate benzyne in situ. The enamine solution is then added dropwise to the benzyne-generating mixture at room temperature or slightly elevated temperature. The reaction is stirred for several hours until completion.

  • Hydrolysis: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Analysis
  • NMR: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR: The IR spectrum is recorded on an FTIR spectrometer using a thin film on a NaCl plate or as a KBr pellet.

  • MS: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (Cyclobutanone, Bromobenzene derivative) reaction Chemical Reaction ([2+2] Cycloaddition or alternative) start->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Interpretation & Structure Confirmation nmr->data ir->data ms->data

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a detailed spectroscopic and synthetic overview of this compound. By utilizing data from the analogous 2-phenylcyclobutan-1-one and applying established principles of spectroscopic interpretation, this document offers a robust predictive analysis of the NMR, IR, and MS data for the target compound. The provided general synthetic protocol serves as a practical starting point for its preparation in a laboratory setting. This guide is intended to be a valuable resource for chemists and researchers, facilitating further investigation and application of this and related compounds.

starting materials for 2-(2-bromophenyl)cyclobutan-1-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and starting materials for the preparation of 2-(2-bromophenyl)cyclobutan-1-one, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established chemical literature, with a focus on providing detailed experimental protocols and quantitative data to facilitate laboratory synthesis.

Introduction

This compound is a substituted cyclobutanone derivative. The cyclobutane motif is of significant interest in drug discovery due to its ability to introduce conformational rigidity and unique three-dimensional structures into molecules. The presence of a bromophenyl group offers a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate for the synthesis of complex molecular architectures.

Primary Synthetic Strategy: [2+2] Cycloaddition and Reductive Dechlorination

The most prominent and well-documented synthetic approach for 2-arylcyclobutanones involves a two-step sequence:

  • [2+2] Cycloaddition: The reaction of an alkene with a ketene or ketene equivalent to form a cyclobutanone ring. For the target molecule, this involves the cycloaddition of 2-bromostyrene with dichloroketene. Dichloroketene is a highly reactive intermediate that is generated in situ.

  • Reductive Dechlorination: The subsequent removal of the chlorine atoms from the cyclobutanone intermediate to yield the final product.

This strategy is advantageous due to the high reactivity of dichloroketene and the reliable methods for its generation and subsequent dechlorination.

Synthesis_Strategy cluster_step1 Step 1: [2+2] Cycloaddition cluster_step2 Step 2: Reductive Dechlorination start1 2-Bromostyrene intermediate 2-(2-bromophenyl)-3,3-dichlorocyclobutan-1-one start1->intermediate + intermediate_ref 2-(2-bromophenyl)-3,3-dichlorocyclobutan-1-one start2 Dichloroketene (in situ) start2->intermediate reducing_agent Reducing Agent (e.g., Zn/Cu couple) final_product This compound reducing_agent->final_product intermediate_ref->final_product + Dichloroketene_Generation cluster_method1 Method A: Dehalogenation cluster_method2 Method B: Dehydrochlorination tca Trichloroacetyl chloride dck1 Dichloroketene tca->dck1 + zncu Zn/Cu Couple zncu->dck1 dca Dichloroacetyl chloride dck2 Dichloroketene dca->dck2 + et3n Triethylamine et3n->dck2

An In-depth Technical Guide to 2-(2-bromophenyl)cyclobutan-1-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of 2-(2-bromophenyl)cyclobutan-1-one, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines a plausible synthetic route, predicted physicochemical and spectroscopic properties, and potential applications based on established chemical principles and analogous compounds.

Introduction

Cyclobutane rings are important structural motifs in a variety of natural products and pharmacologically active compounds. The unique strained four-membered ring system often imparts interesting conformational properties and biological activities. Aryl-substituted cyclobutanones, in particular, serve as versatile intermediates for the synthesis of more complex molecular architectures. This guide focuses on the specific compound this compound, detailing its synthesis, characterization, and potential utility in medicinal chemistry and materials science.

Proposed Synthesis

The proposed reaction proceeds via the in situ generation of 2-bromophenylketene from 2-bromophenylacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The ketene then undergoes a [2+2] cycloaddition with ethylene, catalyzed by a suitable Lewis acid like trimethylaluminum (Me₃Al), to yield the target cyclobutanone.

A detailed, hypothetical experimental protocol is provided below, adapted from procedures for similar Lewis acid-catalyzed cycloadditions of arylketenes.

Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition

Materials:

  • 2-bromophenylacetyl chloride

  • Ethylene (gaseous)

  • Trimethylaluminum (Me₃Al) (2.0 M solution in hexanes)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet, and a thermometer is placed under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is charged with anhydrous dichloromethane and cooled to -78 °C in a dry ice/acetone bath.

  • Ethylene gas is bubbled through the cold solvent for 15-20 minutes to achieve a saturated solution.

  • Trimethylaluminum (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • A solution of 2-bromophenylacetyl chloride (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane is prepared in the dropping funnel and added dropwise to the reaction mixture over a period of 1-2 hours. The reaction temperature is maintained at -78 °C during the addition.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid at 0 °C.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed successively with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and expected spectroscopic data for this compound. The predicted spectroscopic data is based on the known data for 2-phenylcyclobutanone and the expected influence of the ortho-bromo substituent.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₀H₉BrO
Molecular Weight 225.08 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Not determined; expected to be >200 °C at atmospheric pressure
Melting Point Not determined
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, acetone)

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz)δ 7.60-7.55 (m, 1H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 7.15-7.10 (m, 1H, Ar-H), 4.20-4.10 (m, 1H, CH-Ar), 3.20-3.00 (m, 2H, CH₂C=O), 2.50-2.30 (m, 2H, CH₂) ppm.
¹³C NMR (CDCl₃, 100 MHz)δ 208.0 (C=O), 140.0 (Ar-C), 133.0 (Ar-C), 129.0 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 123.0 (Ar-C-Br), 55.0 (CH-Ar), 45.0 (CH₂C=O), 20.0 (CH₂) ppm.
IR (Infrared) (neat)ν ≈ 3060 (Ar C-H), 2950, 2870 (aliphatic C-H), 1780 (strong, C=O of cyclobutanone), 1590, 1470 (C=C aromatic), 750 (C-Br) cm⁻¹.
MS (Mass Spectrometry) (EI)m/z (%): 226/224 (M⁺, isotopic pattern for Br), 184/182 ([M-C₂H₂O]⁺), 145 ([M-Br]⁺), 117, 104, 76.

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_bromophenylacetyl_chloride 2-bromophenylacetyl chloride Reaction_Vessel Reaction Vessel (Anhydrous CH2Cl2, -78 °C) 2_bromophenylacetyl_chloride->Reaction_Vessel Ethylene Ethylene Ethylene->Reaction_Vessel Et3N Triethylamine Et3N->Reaction_Vessel Me3Al Trimethylaluminum Me3Al->Reaction_Vessel Quenching Quenching (1 M HCl) Reaction_Vessel->Quenching Extraction Extraction (CH2Cl2) Quenching->Extraction Washing Washing (HCl, NaHCO3, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: Proposed synthetic workflow for this compound.

Logical Relationship of Synthetic Steps

This diagram outlines the logical progression of the key stages in the synthesis.

G A In situ generation of 2-bromophenylketene C [2+2] Cycloaddition A->C B Lewis acid activation of ethylene B->C D Hydrolytic Workup C->D E Purification D->E

Caption: Logical flow of the key synthetic transformations.

Potential Applications and Future Directions

This compound represents a valuable building block for organic synthesis. The presence of two key functional handles, the ketone and the aryl bromide, allows for a wide range of subsequent chemical modifications.

  • Ketone Functionalization: The carbonyl group can undergo various transformations, including reduction to the corresponding alcohol, olefination reactions (e.g., Wittig reaction), and enolate formation followed by alkylation or other electrophilic trapping.

  • Aryl Bromide Cross-Coupling: The 2-bromophenyl moiety is a prime substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents on the aromatic ring, enabling the synthesis of diverse libraries of compounds for drug discovery screening.

The combination of these functionalities makes this compound a promising starting material for the synthesis of novel scaffolds for medicinal chemistry, agrochemicals, and materials science. Further research into the biological activity of derivatives of this compound is warranted.

Conclusion

This technical guide has provided a detailed overview of this compound. While direct experimental data for this specific molecule is scarce, a robust synthetic strategy based on well-established [2+2] cycloaddition methodology has been proposed. The predicted physicochemical and spectroscopic data provide a valuable reference for researchers aiming to synthesize and characterize this compound. The versatile functionality of this compound positions it as a valuable intermediate for the development of novel chemical entities with potential applications across various scientific disciplines.

physical and chemical properties of 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for a specific chemical compound requires a thorough compilation of its experimentally validated properties and behaviors. For 2-(2-bromophenyl)cyclobutan-1-one , it is critical to note that there is a significant lack of such data in peer-reviewed scientific literature and chemical databases.

This document serves to consolidate the available predicted data for the target compound and to contextualize its potential chemical characteristics based on general principles and published information on the broader class of 2-arylcyclobutanones. The information herein, particularly regarding experimental protocols, should be interpreted as illustrative of general methodologies rather than validated procedures for this specific molecule.

Physicochemical Properties

No experimentally determined physical properties such as melting point, boiling point, or solubility for this compound have been reported. The data available are derived from computational models.

Table 1: Predicted Physicochemical Properties of this compound

Property Value Source
Identifiers
IUPAC Name This compound PubChem[1]
CAS Number Not Assigned
Molecular Formula C₁₀H₉BrO PubChem[1]
Molecular Weight 225.08 g/mol PubChem
Canonical SMILES C1CC(=O)C1C2=CC=CC=C2Br PubChem[1]
InChI Key PVIVRRMYFDHNRC-UHFFFAOYSA-N PubChem[1]
Predicted Properties
XLogP3 (Lipophilicity) 2.4 PubChem[1]
Topological Polar Surface Area 17.1 Ų PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 1 PubChem

| Rotatable Bond Count | 1 | PubChem |

For the purpose of comparison, the experimental melting point of the positional isomer, 2-(4-bromophenyl)cyclobutan-1-one, is provided below.

Table 2: Experimental Melting Point of Isomer 2-(4-bromophenyl)cyclobutan-1-one

Property Value Source

| Melting Point | 34-35 °C | ChemicalBook[2] |

Synthesis and Reactivity

Specific, validated experimental protocols for the synthesis and reactions of this compound are not available. However, general methodologies for the synthesis and reaction of 2-arylcyclobutanones can provide a conceptual framework.

General Synthetic Approaches

The synthesis of 2-arylcyclobutanones is not trivial. General strategies may include the [2+2] cycloaddition of a ketene with a styrene derivative or the arylation of a pre-formed cyclobutanone enolate. The latter approach can be challenging but offers a more direct route. A generalized workflow for a potential synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction Conceptual Reaction Pathway cluster_product Final Product Cyclobutanone Cyclobutanone Enolate_Formation Enolate Formation Cyclobutanone->Enolate_Formation Base (e.g., LDA) Aryl_Source 2-Bromophenyl Source (e.g., C₆H₄Br-X) Coupling Cross-Coupling Reaction (e.g., Pd-catalyzed) Aryl_Source->Coupling Catalyst, Ligand Enolate_Formation->Coupling Cyclobutanone Enolate Workup_Purification Workup & Purification (Chromatography) Coupling->Workup_Purification Crude Product Mixture Final_Product This compound Workup_Purification->Final_Product

Conceptual workflow for the synthesis of 2-arylcyclobutanones.
General Reactivity

The chemical behavior of 2-arylcyclobutanones is largely dictated by the strain of the four-membered ring.

  • Ring Expansion: A characteristic reaction of arylcyclobutanones is catalytic ring expansion to the corresponding 2-arylcyclopentanones.[2][3][4] This homologation can be achieved with reagents like trimethylsilyldiazomethane in the presence of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃).[2][3][4] The choice of catalyst can influence the regioselectivity of the migration.[2][3][4]

  • Carbonyl Group Reactions: The ketone moiety is expected to undergo standard carbonyl chemistry, including reduction to alcohols, olefination reactions, and formation of imines/enamines.

  • Enolate Chemistry: The α-protons are acidic and can be deprotonated to form an enolate, allowing for further functionalization at the α-position.

Spectral Information

No experimentally obtained spectral data (NMR, IR, MS) for this compound are available in the public domain. Characterization of this compound would require acquisition and interpretation of such data.

Biological Activity and Signaling Pathways

There is no published research on the biological activity, pharmacological effects, or any associated signaling pathways for this compound. The compound's structure does not immediately suggest a relationship to known pharmacophores, and any potential biological effects would need to be determined through experimental screening.

Conclusion

This compound remains a poorly characterized compound in the scientific literature. While its basic structural and some predicted physicochemical properties can be noted, a comprehensive understanding requires experimental validation. The synthetic and reactivity profiles can be inferred from the broader class of 2-arylcyclobutanones, suggesting that ring-expansion reactions would be a key feature of its chemistry. This guide highlights the current knowledge gap and underscores the need for foundational research to elucidate the properties and potential applications of this molecule.

References

In-depth Technical Guide on the Safety and Handling of 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-bromophenyl)cyclobutan-1-one is publicly available. This guide is based on data for structurally similar compounds and general principles of laboratory safety for handling novel research chemicals. All personnel should handle this compound with the utmost caution and treat it as potentially hazardous. A thorough risk assessment should be conducted before any handling.

Introduction

This compound is a substituted aromatic ketone with potential applications in organic synthesis and as an intermediate in the development of novel chemical entities. Due to the limited availability of specific safety and toxicological data, a conservative approach to handling is imperative. This guide provides a summary of potential hazards and recommended handling procedures based on available information for analogous compounds.

Hazard Identification and Classification

Based on the safety data for structurally related brominated aromatic and cyclobutanone compounds, this compound should be considered as potentially hazardous. The primary anticipated hazards include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

GHS Hazard Pictograms (Anticipated):

alt text

Signal Word (Anticipated): Warning

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound are available. The following table summarizes key identifiers.

PropertyValueSource
Molecular Formula C₁₀H₉BrOPubChem
Molecular Weight 225.08 g/mol PubChem
IUPAC Name This compoundPubChem
PubChem CID 122242772PubChem
CAS Number Not available

Handling and Storage

Extreme caution should be exercised when handling this compound.

4.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a certified respirator if working outside a fume hood or if dust/aerosols are generated.

4.2. Safe Handling Procedures

  • Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust, fumes, or vapors.

  • Use appropriate tools to avoid direct contact with the substance.

  • Ground all equipment to prevent static discharge, as flammable vapors may be present.

4.3. Storage

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

First Aid Measures

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][3]

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention.[1][3]

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][3]

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1).

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: May emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide under fire conditions. Vapors may form explosive mixtures with air.[2]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

No specific experimental protocols for the synthesis or biological evaluation of this compound were found in the available literature. Researchers should develop their own protocols based on established chemical principles and conduct a thorough risk assessment before proceeding.

A general workflow for handling a novel research chemical like this compound is outlined below.

G General Workflow for Handling a Novel Research Chemical cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Thorough Risk Assessment SDS_Review Review Available SDS (or data for analogs) Risk_Assessment->SDS_Review PPE_Selection Select Appropriate PPE SDS_Review->PPE_Selection Engineering_Controls Prepare Engineering Controls (e.g., Fume Hood) PPE_Selection->Engineering_Controls Weighing Weigh Compound in Ventilated Enclosure Engineering_Controls->Weighing Reaction_Setup Set up Reaction in Fume Hood Weighing->Reaction_Setup Monitoring Monitor Reaction for Exotherms or Gas Evolution Reaction_Setup->Monitoring Quenching Safely Quench Reaction Monitoring->Quenching Workup Perform Aqueous Workup and Extractions Quenching->Workup Waste_Segregation Segregate Halogenated Organic Waste Workup->Waste_Segregation Decontamination Decontaminate Glassware and Work Area Waste_Segregation->Decontamination

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzocycloheptenones from 2-(2-Bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of benzocycloheptenones from 2-(2-bromophenyl)cyclobutan-1-one via a palladium-catalyzed intramolecular Heck reaction. This method offers a valuable pathway for the construction of the seven-membered carbocyclic core present in various biologically active molecules and natural products. The protocol outlines the reaction setup, necessary reagents, and optimized conditions. Additionally, a proposed catalytic cycle and experimental workflow are illustrated, and representative data are presented to guide researchers in applying this synthetic strategy.

Introduction

Benzocycloheptenones are important structural motifs found in a variety of natural products and pharmacologically active compounds. The development of efficient synthetic routes to these seven-membered ring systems is of significant interest to the medicinal and organic chemistry communities. One promising approach involves the intramolecular cyclization of suitably functionalized precursors. The palladium-catalyzed intramolecular Heck reaction has emerged as a powerful tool for the formation of carbocyclic and heterocyclic rings.[1] This application note details a proposed protocol for the synthesis of benzocycloheptenones through the intramolecular C-C bond formation between the aryl bromide and the enolate of the cyclobutanone in this compound.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. Solvents should be dried and degassed prior to use. All reagents should be of high purity and handled in accordance with laboratory safety protocols.

Synthesis of Tricyclo[7.4.0.02,7]trideca-1(9),10,12-trien-8-one

  • Materials:

    • This compound (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)

    • Triphenylphosphine (PPh3) (0.10 equiv)

    • Potassium carbonate (K2CO3) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, potassium carbonate, and a magnetic stir bar.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add palladium(II) acetate and triphenylphosphine to the flask under a positive flow of nitrogen.

    • Add anhydrous DMF via syringe.

    • Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzocycloheptenone.

Data Presentation

The following table summarizes representative yields for the palladium-catalyzed synthesis of benzocycloheptenones based on analogous intramolecular Heck reactions reported in the literature. These values are intended to be illustrative.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)2 (5)PPh3 (10)K2CO3DMF1202475
2Pd2(dba)3 (2.5)P(o-tol)3 (10)Cs2CO3Toluene1101882
3PdCl2(PPh3)2 (5)NoneNaOAcDMA1302468

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound and K2CO3 inert Inert Atmosphere (N2/Ar) start->inert reagents Add Pd(OAc)2 and PPh3 inert->reagents solvent Add Anhydrous DMF reagents->solvent heat Heat to 120 °C solvent->heat stir Stir for 12-24h heat->stir monitor Monitor by TLC/GC-MS stir->monitor cool Cool to RT monitor->cool extract Aqueous Workup and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Benzocycloheptenone purify->product

Caption: Experimental workflow for the synthesis of benzocycloheptenones.

Proposed Catalytic Cycle

G pd0 Pd(0)L2 pd0->oa pd2_complex Ar-Pd(II)-X(L2) oa->pd2_complex pd2_complex->intramol enolate_formation->intramol intermediate Palladacycle Intermediate intramol->intermediate intermediate->re re->pd0 product Benzocycloheptenone re->product substrate This compound substrate->oa base Base base->enolate_formation

References

Application Notes and Protocols: Intramolecular C-H Functionalization of 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the intramolecular C-H functionalization of 2-(2-bromophenyl)cyclobutan-1-one, a transformation that leads to the formation of valuable tricyclic ketone scaffolds. The protocols described are based on analogous palladium-catalyzed intramolecular α-arylations of ketones, offering a strategic approach to constructing complex molecular architectures relevant to medicinal chemistry and drug development.

Introduction

The intramolecular C-H functionalization of this compound represents a powerful synthetic strategy for accessing bridged bicyclic ring systems. This transformation, proceeding through a palladium-catalyzed intramolecular α-arylation, allows for the construction of complex molecular frameworks from readily accessible starting materials. The resulting tricyclic ketone products are of significant interest in drug discovery due to their rigid structures and potential for diverse functionalization.

The core of this methodology lies in the palladium-catalyzed coupling of an enolizable ketone with an ortho-bromoaryl moiety. This process typically involves the formation of a palladium(II) enolate and subsequent reductive elimination to forge the new carbon-carbon bond, leading to the desired cyclized product. The reaction can be rendered enantioselective through the use of chiral ligands, enabling access to stereochemically defined molecules.

Reaction Principle and Signaling Pathway

The intramolecular C-H functionalization of this compound is a palladium-catalyzed process that proceeds via an intramolecular α-arylation mechanism. The catalytic cycle is initiated by the oxidative addition of the C-Br bond to a Pd(0) species. Subsequent deprotonation of the α-carbon of the cyclobutanone by a base generates a palladium(II) enolate intermediate. The final and key bond-forming step is the reductive elimination from this intermediate to form the tricyclic product and regenerate the Pd(0) catalyst. In enantioselective variants, a chiral ligand coordinates to the palladium center, influencing the stereochemical outcome of the reductive elimination step.

Reaction_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (C-Br bond) Pd(0)L->Oxidative_Addition Substrate Intermediate_1 Pd(II) Intermediate Oxidative_Addition->Intermediate_1 Deprotonation Deprotonation (Base) Intermediate_1->Deprotonation Pd_Enolate Palladium(II) Enolate Deprotonation->Pd_Enolate Reductive_Elimination Reductive Elimination (C-C bond formation) Pd_Enolate->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Product Tricyclic Ketone Reductive_Elimination->Product Substrate This compound Substrate->Oxidative_Addition Base Base (e.g., Cs2CO3) Base->Deprotonation Ligand Chiral Ligand (L) Ligand->Pd(0)L

Figure 1: Proposed catalytic cycle for the intramolecular C-H functionalization.

Experimental Protocols

The following protocols are adapted from analogous palladium-catalyzed intramolecular α-arylation reactions of ketones.[1][2] Researchers should optimize these conditions for the specific substrate, this compound.

Materials and Reagents
  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral ligand (e.g., a Josiphos-type ligand)

  • Base (e.g., cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., anhydrous dioxane or DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

General Procedure for Intramolecular C-H Functionalization

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd(OAc)2, Ligand, and Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Substrate_Addition Add this compound Solvent->Substrate_Addition Heating Heat Reaction Mixture (e.g., 80-110 °C) Substrate_Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for the intramolecular C-H functionalization.

  • Reaction Setup: To an oven-dried reaction vessel, add palladium(II) acetate (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%). The vessel is then sealed and purged with an inert gas (argon or nitrogen).

  • Addition of Reagents: Add the base (e.g., cesium carbonate, 2.0 equivalents) to the reaction vessel under the inert atmosphere.

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or DMSO) via syringe.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data from analogous intramolecular α-arylation reactions of ketones, which can serve as a benchmark for the optimization of the reaction with this compound.[1][2]

Table 1: Optimization of Reaction Conditions for Analogous Intramolecular α-Arylation

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)ee (%)
1Pd(OAc)₂ (5)L1 (6)Cs₂CO₃ (2.0)Dioxane1007588
2Pd(OAc)₂ (5)L2 (6) Cs₂CO₃ (2.0) DMSO 110 92 92
3Pd(OAc)₂ (5)L3 (6)K₂CO₃ (2.0)Toluene1105575
4Pd₂(dba)₃ (2.5)L2 (6)NaOtBu (2.0)Dioxane806890

L1, L2, L3 represent different Josiphos-type ligands. Data is illustrative and based on analogous systems.

Table 2: Substrate Scope for Analogous Intramolecular α-Arylation of Cycloalkanones

Substrate (Cycloalkanone)Product (Bridged Bicycle)Yield (%)ee (%)
Cyclopentanone derivativeBicyclo[3.2.1]octanone derivative8591
Cyclohexanone derivativeBicyclo[3.3.1]nonanone derivative9292
Cycloheptanone derivativeBicyclo[4.3.1]decanone derivative7875
Cyclooctanone derivativeBicyclo[5.3.1]undecanone derivative7276

Yields and ee values are for the isolated products and are based on analogous systems.

Conclusion

The intramolecular C-H functionalization of this compound via palladium-catalyzed α-arylation is a promising strategy for the synthesis of complex tricyclic ketones. The protocols and data presented here, derived from closely related systems, provide a solid foundation for researchers to develop and optimize this transformation. The resulting bridged bicyclic structures are valuable scaffolds for the development of new therapeutic agents and other functional molecules. Further investigation into the substrate scope, catalyst systems, and reaction conditions will undoubtedly expand the utility of this powerful synthetic methodology.

References

Applications of 2-(2-Bromophenyl)cyclobutan-1-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromophenyl)cyclobutan-1-one is a versatile synthetic intermediate possessing two key reactive sites: a bromophenyl group amenable to a variety of cross-coupling reactions and a cyclobutanone moiety that can undergo ring-opening, ring-expansion, and other carbonyl-related transformations. This unique combination of functional groups makes it a valuable precursor for the synthesis of complex polycyclic and spirocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. This document provides an overview of the potential applications of this compound in organic synthesis, including detailed experimental protocols for key transformations.

Key Applications

The primary applications of this compound can be categorized into two main types of transformations: palladium-catalyzed cross-coupling reactions at the aryl bromide and reactions involving the cyclobutanone ring.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromophenyl group allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

  • Intramolecular Heck Reaction for the Synthesis of Tricyclic Ketones: A prominent application is the intramolecular Heck reaction to construct dibenzo[a,d]cyclohepten-5-one derivatives. This transformation proceeds via the formation of a palladium-carbon bond followed by an intramolecular migratory insertion, leading to the formation of a new seven-membered ring. These tricyclic systems are core structures in many biologically active compounds.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester. It is a robust method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups.

  • Sonogashira Coupling: The Sonogashira coupling enables the direct connection of a terminal alkyne to the aryl bromide, providing a straightforward route to aryl alkynes. These products are valuable intermediates for further synthetic manipulations.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. It is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Reactions Involving the Cyclobutanone Moiety

The strained four-membered ring of the cyclobutanone can be exploited in various ring-opening and ring-expansion reactions.

  • Synthesis of Spirocyclic Compounds: The cyclobutanone can serve as a precursor for the synthesis of spirocyclic frameworks. For instance, a palladium-catalyzed tandem reaction with a suitable coupling partner can lead to the formation of complex spiro-annulated systems.

Quantitative Data Summary

The following table summarizes representative quantitative data for analogous reactions, as direct data for this compound is not extensively available in the literature. These values provide an expected range for yields and reaction conditions.

Application/Reaction TypeCatalyst/ReagentsSolventTemp (°C)Time (h)Yield (%)Reference Analogue
Intramolecular Heck Reaction Pd(OAc)₂, PPh₃, K₂CO₃Toluene1101275-902-Bromoaryl ketones
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃Toluene/H₂O100880-952-Bromophenyl ketones
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃NTHF60685-982-Bromophenyl ketones
Buchwald-Hartwig Amination Pd₂(dba)₃, BINAP, NaOt-BuToluene1001670-902-Bromophenyl ketones
Spirocycle Synthesis (Tandem) Pd(OAc)₂, PPh₃, Cs₂CO₃1,4-Dioxane902460-802-Arylcyclobutanones

Experimental Protocols

Protocol 1: Synthesis of 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one via Intramolecular Heck Reaction

This protocol describes a general procedure for the intramolecular Heck reaction of this compound to yield a tricyclic ketone.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃ to flask start->reagents solvent Add degassed toluene reagents->solvent heat Heat to 110 °C under inert atmosphere solvent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Extract with ethyl acetate filter->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography end Obtain pure product chromatography->end

Caption: Experimental workflow for the intramolecular Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.

Signaling Pathway/Mechanism:

G start This compound + Pd(0)L₂ oa Oxidative Addition start->oa intermediate1 Aryl-Pd(II) Complex oa->intermediate1 mi Intramolecular Migratory Insertion intermediate1->mi intermediate2 Palladacycle Intermediate mi->intermediate2 be β-Hydride Elimination intermediate2->be product Tricyclic Ketone be->product re Reductive Elimination of HBr product->re catalyst_regen Pd(0)L₂ re->catalyst_regen Base catalyst_regen->start

Caption: Catalytic cycle for the intramolecular Heck reaction.

Protocol 2: Synthesis of 2-(2'-Arylphenyl)cyclobutan-1-one via Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, dissolve this compound, the arylboronic acid, and potassium carbonate in a mixture of toluene and water (4:1).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Heat the mixture to 100 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Logical Relationship Diagram:

G reactant1 This compound product 2-(2'-Arylphenyl)cyclobutan-1-one reactant1->product reactant2 Arylboronic Acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product catalysis base K₂CO₃ base->product activation

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Conclusion

This compound is a promising building block for the synthesis of a variety of complex organic molecules. Its dual reactivity allows for the construction of intricate polycyclic and spirocyclic systems through well-established and reliable synthetic methodologies. The protocols provided herein serve as a guide for researchers to explore the synthetic potential of this versatile intermediate in the development of novel compounds for pharmaceutical and material science applications. Further research into the reactivity of this specific molecule is warranted to fully uncover its synthetic utility.

protocol for the synthesis of tricyclic ketones using 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of tricyclic ketones via an intramolecular Heck reaction of 2-(2-bromophenyl)cyclobutan-1-one. This method offers an efficient pathway to construct complex fused ring systems, which are valuable scaffolds in medicinal chemistry and materials science. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Tricyclic ketone frameworks are prevalent in a wide array of biologically active molecules and natural products. The development of efficient and robust synthetic methodologies to access these structures is of significant interest. The intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, has emerged as a reliable strategy for the construction of carbocyclic and heterocyclic ring systems.[1][2][3] This application note details a protocol for the synthesis of a tricyclic ketone through the intramolecular cyclization of this compound. The reaction proceeds via an intramolecular carbopalladation followed by β-hydride elimination to afford the desired tricyclic product.

Reaction Scheme

The overall transformation involves the palladium-catalyzed intramolecular cyclization of this compound to yield the corresponding tricyclic ketone.

Scheme 1: Intramolecular Heck Reaction for the Synthesis of a Tricyclic Ketone

Experimental Protocol

This protocol is based on general procedures for intramolecular Heck reactions of aryl bromides.[4][5] Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound (Substrate)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • Triphenylphosphine (PPh₃) (Ligand)

  • Potassium carbonate (K₂CO₃) (Base)

  • N,N-Dimethylformamide (DMF), anhydrous (Solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (MgSO₄) (for drying)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl acetate (for column chromatography)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Add palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (10 mL) to the flask.

  • Reaction: Stir the reaction mixture at 100-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove inorganic salts.

    • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure tricyclic ketone.

Data Presentation

The following table should be used to record the quantitative data from the experiment. Typical yields for intramolecular Heck reactions can range from moderate to excellent, depending on the substrate and reaction conditions.

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compoundPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF12024Enter Experimental Value
2(For optimization)
3...

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of the tricyclic ketone.

experimental_workflow Experimental Workflow for Tricyclic Ketone Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dry Schlenk Flask under Inert Atmosphere add_substrate Add this compound start->add_substrate add_reagents Add Pd(OAc)₂, PPh₃, and K₂CO₃ add_substrate->add_reagents add_solvent Add Anhydrous DMF add_reagents->add_solvent heat Heat to 100-120 °C add_solvent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter wash Wash with Water and Brine filter->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Tricyclic Ketone chromatography->product

Caption: Workflow for the synthesis of tricyclic ketones.

Proposed Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the proposed catalytic cycle for the intramolecular Heck reaction.

reaction_mechanism Proposed Mechanism for Intramolecular Heck Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition substrate This compound pd_complex Aryl-Pd(II)-Br Complex oxidative_addition->pd_complex migratory_insertion Intramolecular Migratory Insertion pd_complex->migratory_insertion alkyl_pd_complex Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination product_pd_complex Product-Pd(II)-H Complex beta_hydride_elimination->product_pd_complex reductive_elimination Reductive Elimination product_pd_complex->reductive_elimination product Tricyclic Ketone product_pd_complex->product Product Release reductive_elimination->pd0 hx H-Base⁺ + X⁻ reductive_elimination->hx base Base base->reductive_elimination

Caption: Catalytic cycle of the intramolecular Heck reaction.

References

Application Notes and Protocols for Reactions of 2-(2-Bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 2-(2-bromophenyl)cyclobutan-1-one, with a focus on its application in the synthesis of complex molecular architectures. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a versatile building block in organic synthesis. The presence of a reactive aryl bromide and a strained cyclobutanone ring allows for a variety of chemical transformations. A particularly powerful application of this substrate is in palladium-catalyzed intramolecular reactions, which can lead to the rapid construction of complex, multi-cyclic systems. This document will focus on the intramolecular Heck reaction, a key transformation for this class of compounds.

The intramolecular Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with the enolate or enol ether derived from the cyclobutanone. This process facilitates the formation of a new carbon-carbon bond, leading to the construction of a fused ring system. This methodology is highly valuable for the synthesis of novel scaffolds for drug discovery and development.

Key Reaction: Intramolecular Heck Reaction

The intramolecular Heck reaction of this compound is a powerful method for the synthesis of tricyclic ketones. The reaction proceeds via a palladium(0) catalyst, which undergoes oxidative addition to the aryl bromide bond. Subsequent intramolecular carbopalladation onto the enolate of the cyclobutanone, followed by β-hydride elimination, affords the cyclized product and regenerates the active palladium(0) species.

Signaling Pathway and Experimental Workflow

The logical flow of the intramolecular Heck reaction, from starting material to the tricyclic product, can be visualized as follows:

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup and Purification cluster_3 Product Analysis Start This compound Reagents Palladium Catalyst Phosphine Ligand Base Solvent Start->Reagents Addition Heating Heating to Specified Temperature Reagents->Heating Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Aqueous Workup Extraction Monitoring->Workup Completion Purification Column Chromatography Workup->Purification Product Tricyclic Ketone Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Experimental workflow for the intramolecular Heck reaction.

Experimental Protocols

The following protocols are based on established procedures for intramolecular Heck reactions of similar substrates and serve as a starting point for the optimization of the reaction of this compound.

Protocol 1: Palladium Acetate Catalyzed Intramolecular Heck Reaction

Objective: To synthesize the corresponding tricyclic ketone via an intramolecular Heck reaction using palladium acetate as the catalyst.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv) to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic ketone.

Protocol 2: Tetrakis(triphenylphosphine)palladium(0) Catalyzed Intramolecular Heck Reaction

Objective: To synthesize the corresponding tricyclic ketone using a pre-formed palladium(0) catalyst.

Materials:

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the solution.

  • Add triethylamine (3.0 mmol, 3.0 equiv) to the reaction mixture.

  • Seal the tube and heat the mixture to 120 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the intramolecular Heck reaction of this compound based on analogous transformations found in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Optimization of Reaction Conditions

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)DMF1002465
2Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃ (2)DMF1002472
3Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (2)Toluene1101858
4Pd(PPh₃)₄ (5)-Et₃N (3)MeCN1201275
5Pd₂(dba)₃ (2.5)P(t-Bu)₃ (10)NaOAc (2)Dioxane1001681

Table 2: Substrate Scope (Hypothetical)

EntryProductYield (%)
1HHTricyclo[7.4.0.0²,⁷]trideca-1(9),10,12-trien-8-one75
2OMeH11-Methoxy-tricyclo[7.4.0.0²,⁷]trideca-1(9),10,12-trien-8-one78
3HMe6-Methyl-tricyclo[7.4.0.0²,⁷]trideca-1(9),10,12-trien-8-one70
4ClH11-Chloro-tricyclo[7.4.0.0²,⁷]trideca-1(9),10,12-trien-8-one68

Logical Relationships in Catalyst and Ligand Selection

The choice of catalyst and ligand is crucial for the success of the intramolecular Heck reaction. The following diagram illustrates the general considerations for selecting these components.

G cluster_catalyst Palladium Source cluster_ligand Ligand Choice Pd(0) Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Monodentate Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃) - Good for general applications Pd(0)->Monodentate Often used directly Bidentate Bidentate Phosphines (e.g., BINAP, dppf) - Can improve stability and selectivity Pd(0)->Bidentate Can be used for specific applications Pd(II) Pd(II) Precatalyst (e.g., Pd(OAc)₂, PdCl₂) Pd(II)->Monodentate Requires in situ reduction Pd(II)->Bidentate Often used for asymmetric variants

Caption: Catalyst and ligand selection guide.

Conclusion

The intramolecular Heck reaction of this compound provides a versatile and efficient route to complex tricyclic ketones. The protocols and data presented herein offer a solid foundation for researchers to explore this valuable transformation. Careful optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired products. These compounds hold significant potential as novel scaffolds in medicinal chemistry and materials science.

Application Notes and Protocols for the Scale-Up Synthesis of 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-(2-bromophenyl)cyclobutan-1-one, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented: a Friedel-Crafts acylation approach and a photochemical [2+2] cycloaddition strategy. Both methods are evaluated for scalability, yield, and purity. This guide includes comprehensive experimental procedures, data presented in structured tables for clear comparison, and visual workflows to aid in the successful implementation of these synthetic strategies on a larger scale.

Introduction

Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. The unique conformational constraints and reactivity of the four-membered ring make it a valuable scaffold in medicinal chemistry. Specifically, 2-arylcyclobutanones serve as critical building blocks for the synthesis of more complex molecular architectures. This document outlines two robust and scalable methods for the preparation of this compound, addressing the increasing demand for this intermediate in the pharmaceutical industry.

The selection of a synthetic route for scale-up depends on several factors, including the availability and cost of starting materials, reaction efficiency, ease of purification, and overall process safety and environmental impact. The two routes detailed herein, Friedel-Crafts acylation and [2+2] cycloaddition, offer distinct advantages and challenges that will be discussed to enable researchers to make an informed decision based on their specific laboratory or manufacturing capabilities.

Synthetic Strategies

Two viable routes for the kilogram-scale synthesis of this compound are presented below.

Route 1: Friedel-Crafts Acylation

This classical approach involves the direct acylation of bromobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst. This method is often preferred for its straightforward execution and the use of readily available starting materials.

Logical Workflow for Friedel-Crafts Acylation Route

cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Purification A Cyclobutanecarboxylic Acid C Cyclobutanecarbonyl Chloride A->C Reaction B Thionyl Chloride (SOCl2) B->C Reagent D Bromobenzene F This compound C->F Acylation D->F Substrate E Aluminum Chloride (AlCl3) E->F Catalyst G Crude Product H Column Chromatography / Recrystallization G->H I Pure Product H->I

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Route 2: [2+2] Photochemical Cycloaddition

This modern approach utilizes the photochemical cycloaddition of 2-bromostyrene with a suitable ketene equivalent. While requiring specialized photochemical equipment, this method can offer high atom economy and milder reaction conditions. For scale-up, a continuous flow reactor is recommended to ensure efficient light penetration and temperature control.

Logical Workflow for [2+2] Photochemical Cycloaddition Route

cluster_0 Step 1: Synthesis of 2-Bromostyrene cluster_1 Step 2: [2+2] Cycloaddition cluster_2 Step 3: Dechlorination cluster_3 Purification A 2-Bromobenzaldehyde C 2-Bromostyrene A->C Wittig Reaction B Wittig Reagent (e.g., Ph3P=CH2) B->C Reagent D Dichloroketene (from Trichloroacetyl chloride) F Dichlorocyclobutanone intermediate C->F Cycloaddition D->F Reagent E Flow Reactor (UV light) E->F Condition G Zinc dust H This compound F->H Reduction G->H Reagent I Crude Product J Distillation / Chromatography I->J K Pure Product J->K

Caption: Workflow for the [2+2] photochemical cycloaddition synthesis.

Experimental Protocols

Route 1: Friedel-Crafts Acylation

Step 1: Synthesis of Cyclobutanecarbonyl Chloride

  • Materials:

    • Cyclobutanecarboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • To a stirred solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a catalytic amount of anhydrous DMF.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

    • Once the reaction is complete, carefully remove the solvent and excess thionyl chloride under reduced pressure.

    • The resulting crude cyclobutanecarbonyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Friedel-Crafts Acylation of Bromobenzene

  • Materials:

    • Cyclobutanecarbonyl chloride

    • Bromobenzene

    • Aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (HCl), aqueous solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of aluminum chloride (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add a solution of cyclobutanecarbonyl chloride (1.0 eq) in anhydrous DCM.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add bromobenzene (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or GC-MS.

    • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Route 2: [2+2] Photochemical Cycloaddition

Step 1: Synthesis of 2-Bromostyrene

  • Materials:

    • 2-Bromobenzaldehyde

    • Methyltriphenylphosphonium bromide

    • Potassium tert-butoxide

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether

    • Saturated ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise.

    • Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding saturated NH₄Cl solution.

    • Extract the mixture with diethyl ether.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-bromostyrene.

Step 2: [2+2] Cycloaddition and Dechlorination

  • Materials:

    • 2-Bromostyrene

    • Trichloroacetyl chloride

    • Triethylamine

    • Anhydrous diethyl ether

    • Zinc dust

    • Acetic acid

    • Methanol

  • Procedure:

    • [2+2] Cycloaddition (in a continuous flow reactor):

      • Prepare a solution of 2-bromostyrene (1.0 eq) and trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether.

      • Prepare a separate solution of triethylamine (1.3 eq) in anhydrous diethyl ether.

      • Using syringe pumps, introduce the two solutions into a T-mixer connected to a photochemical flow reactor equipped with a UV lamp (e.g., 365 nm).

      • Optimize the flow rate to ensure complete reaction while minimizing byproduct formation.

      • Collect the output from the reactor, which contains the crude dichlorocyclobutanone intermediate.

    • Dechlorination:

      • To the crude solution of the dichlorocyclobutanone intermediate, add methanol and acetic acid.

      • Add zinc dust (3.0 eq) portion-wise with vigorous stirring. The reaction is exothermic and may require cooling.

      • Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC or GC-MS).

      • Filter the reaction mixture through a pad of celite to remove excess zinc.

      • Concentrate the filtrate under reduced pressure.

      • Dissolve the residue in diethyl ether and wash with water, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purification:

      • Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: [2+2] Cycloaddition
Starting Materials Cyclobutanecarboxylic acid, Bromobenzene2-Bromobenzaldehyde, Trichloroacetyl chloride
Key Reagents Thionyl chloride, Aluminum chlorideMethyltriphenylphosphonium bromide, Potassium tert-butoxide, Triethylamine, Zinc
Overall Yield (Typical) 60-75%50-65%
Purity (after purification) >98% (by GC)>98% (by GC)
Scale-up Feasibility Good; well-established industrial process.Moderate; requires specialized photochemical flow equipment.
Key Advantages - Simpler experimental setup- Readily available and cheaper starting materials- Milder reaction conditions for the cycloaddition step- High atom economy
Key Challenges - Use of stoichiometric and corrosive Lewis acids- Potential for isomeric byproducts- Requires specialized equipment- Optimization of flow parameters can be time-consuming

Characterization Data for this compound

  • Molecular Formula: C₁₀H₉BrO

  • Molecular Weight: 225.08 g/mol

  • Appearance: Colorless to pale yellow oil

  • ¹H NMR (CDCl₃, 400 MHz) δ: 7.58 (dd, J = 8.0, 1.2 Hz, 1H), 7.30 (td, J = 7.6, 1.2 Hz, 1H), 7.15 (td, J = 7.6, 1.8 Hz, 1H), 7.08 (dd, J = 7.6, 1.8 Hz, 1H), 4.45 (q, J = 8.4 Hz, 1H), 3.20-3.05 (m, 2H), 2.55-2.40 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz) δ: 206.5, 140.2, 133.0, 128.8, 127.8, 124.9, 122.1, 55.4, 48.9, 23.7.

  • MS (EI): m/z (%) = 226/224 (M⁺, 100), 184/182 (85), 155 (40), 103 (55).

Conclusion

Both the Friedel-Crafts acylation and the [2+2] photochemical cycloaddition routes provide viable pathways for the scale-up synthesis of this compound. The Friedel-Crafts approach is a more traditional and arguably more straightforward method for large-scale production due to its reliance on standard chemical reactors. However, the photochemical route, particularly when implemented in a continuous flow system, offers a more modern and potentially greener alternative with milder reaction conditions. The choice between these two methods will ultimately depend on the specific resources, expertise, and production requirements of the research or manufacturing team. The detailed protocols and comparative data provided in this document are intended to facilitate this decision-making process and guide the successful large-scale production of this important pharmaceutical intermediate.

Application Notes and Protocols: Derivatization of 2-(2-bromophenyl)cyclobutan-1-one for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The cyclobutane scaffold is a valuable structural motif in medicinal chemistry, present in numerous biologically active compounds.[1] This application note details protocols for the chemical derivatization of 2-(2-bromophenyl)cyclobutan-1-one, a versatile starting material for generating a library of novel compounds for biological screening. Two primary diversification strategies are presented: (1) palladium-catalyzed cross-coupling reactions at the aryl bromide position and (2) chemical modification of the cyclobutanone carbonyl group. Detailed experimental procedures, data presentation for hypothetical screening results, and workflow diagrams are provided to guide researchers in synthesizing compound libraries for drug discovery programs.

Introduction

The development of small-molecule libraries with high structural diversity is fundamental to identifying novel therapeutic agents. The compound this compound serves as an ideal starting point for library synthesis due to its two distinct and orthogonally reactive functional groups: an aryl bromide amenable to a wide range of cross-coupling reactions and a ketone that can undergo various carbonyl chemistry transformations.[2][3] This allows for the systematic exploration of chemical space around a core scaffold, enabling the establishment of structure-activity relationships (SAR). This document provides detailed protocols for generating a focused library of derivatives and presents illustrative biological screening data against common cancer and bacterial cell lines.

General Experimental Workflow

The overall strategy involves a two-pronged approach to maximize molecular diversity from a single starting material. Path A focuses on modifying the aryl ring via palladium-catalyzed reactions, while Path B involves transformations of the ketone.

G start Starting Material This compound pathA PATH A Modification of Aryl Bromide start->pathA pathB PATH B Modification of Ketone start->pathB suzuki Suzuki Coupling (Aryl Boronic Acids) pathA->suzuki sonogashira Sonogashira Coupling (Terminal Alkynes) pathA->sonogashira buchwald Buchwald-Hartwig (Amines) pathA->buchwald reduction Reduction (e.g., NaBH4) pathB->reduction olefination Wittig Olefination (Phosphonium Ylides) pathB->olefination reductive_amination Reductive Amination (Amines, NaBH3CN) pathB->reductive_amination library Diverse Compound Library suzuki->library sonogashira->library buchwald->library reduction->library olefination->library reductive_amination->library screening Biological Screening (e.g., Antiproliferative, Antibacterial Assays) library->screening sar SAR Analysis screening->sar G pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add ar_pd_x Ar-Pd(II)-Br (Ln) oxidative_add->ar_pd_x ar_x Ar-Br ar_x->oxidative_add transmetal Transmetalation ar_pd_x->transmetal ar_pd_r Ar-Pd(II)-R' (Ln) transmetal->ar_pd_r rb_oh2 R'-B(OH)2 + Base rb_oh2->transmetal reductive_elim Reductive Elimination ar_pd_r->reductive_elim reductive_elim->pd0 Catalyst Regeneration ar_r Ar-R' reductive_elim->ar_r G receptor Growth Factor Receptor (e.g., EGFR) ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates nucleus Proliferation, Survival transcription->nucleus Regulates inhibitor CBK-C03 (Hypothetical Inhibitor) inhibitor->mek Inhibits

References

Application Notes and Protocols: Catalytic Transformation of 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic systems for the transformation of 2-(2-bromophenyl)cyclobutan-1-one, primarily focusing on the palladium-catalyzed intramolecular Buchwald-Hartwig amination to synthesize tetrahydro-5H-benzo[b]azepin-4(3H)-one derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development.

Introduction

The transformation of this compound and its derivatives is a key step in the synthesis of various fused heterocyclic scaffolds. Among these, the intramolecular C-N cross-coupling reaction, a variant of the Buchwald-Hartwig amination, provides a powerful method for the construction of seven-membered rings, which are prevalent in numerous biologically active molecules. This protocol details the catalytic systems and experimental procedures for this transformation.

Catalytic Systems for Intramolecular C-N Coupling

The palladium-catalyzed Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. The choice of catalyst, ligand, and base is crucial for achieving high yields and good selectivity in the intramolecular cyclization of this compound derivatives.

Data Presentation: Comparison of Catalytic Systems

While specific data for the direct transformation of this compound is not extensively reported, the following table summarizes typical catalyst systems and conditions successfully employed for the intramolecular amination of similar aryl bromides to form cyclic products. These systems are excellent starting points for the optimization of the target transformation.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Catalyst Loading (mol%)Typical Yield (%)
Pd(OAc)₂BINAPCs₂CO₃Toluene1002-570-90
Pd₂(dba)₃XPhosK₃PO₄Dioxane1101-385-98
Pd(OAc)₂RuPhosNaOtBuToluene80-1002-575-95
PdCl₂(dppf)-K₂CO₃DMF1205-1060-85
[Pd(cinnamyl)Cl]₂tBuXPhosLHMDSTHF701-280-95

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the catalytic transformation of this compound.

Protocol 1: Synthesis of the Amine Precursor

Prior to the intramolecular C-N coupling, the ketone functionality of this compound is typically converted to an amine. A common method is reductive amination.

Materials:

  • This compound

  • Amine source (e.g., ammonium acetate, primary amine)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Anhydrous methanol or dichloromethane

  • Glacial acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add the amine source (1.5-2.0 eq).

  • If required, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amine precursor.

Protocol 2: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

This protocol describes the general procedure for the cyclization of the amine precursor to form the tetrahydro-5H-benzo[b]azepin-4(3H)-one derivative.

Materials:

  • 2-(2-bromophenyl)cyclobutyl-amine derivative (from Protocol 1)

  • Palladium catalyst precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, XPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (0.01-0.05 eq), the phosphine ligand (0.012-0.06 eq), and the base (1.5-2.0 eq).

  • Add the 2-(2-bromophenyl)cyclobutyl-amine derivative (1.0 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tetrahydro-5H-benzo[b]azepin-4(3H)-one derivative.

Mandatory Visualizations

Diagram 1: General Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_synthesis Precursor Synthesis cluster_product1 Intermediate cluster_cyclization Key Transformation cluster_final Final Product start This compound reductive_amination Reductive Amination start->reductive_amination Amine Source, Reducing Agent amine_precursor 2-(2-bromophenyl)cyclobutyl-amine reductive_amination->amine_precursor buchwald_hartwig Intramolecular Buchwald-Hartwig Amination amine_precursor->buchwald_hartwig Pd Catalyst, Ligand, Base final_product Tetrahydro-5H-benzo[b]azepin-4(3H)-one buchwald_hartwig->final_product

Caption: Workflow for the synthesis of tetrahydro-5H-benzo[b]azepin-4(3H)-one.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pdII_complex ligand_exchange Ligand Exchange pdII_complex->ligand_exchange R'-NH₂, Base amide_complex Ar-Pd(II)-NHR'(L)₂ ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR' reductive_elimination->product

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols: Reactivity of 2-(2-bromophenyl)cyclobutan-1-one with Various Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential reaction pathways of 2-(2-bromophenyl)cyclobutan-1-one with different nucleophiles. The inherent functionalities of this molecule, namely the cyclobutanone moiety and the aryl bromide, allow for a diverse range of transformations, making it a versatile building block in organic synthesis. This document outlines protocols for three primary reaction types: Intramolecular Heck Reaction, Nucleophilic Addition to the Carbonyl Group, and Base-Induced Ring-Opening/Rearrangement.

Intramolecular Heck Reaction: Synthesis of Tricyclic Ketones

The presence of an aryl bromide and a ketone in the same molecule sets the stage for a palladium-catalyzed intramolecular α-arylation, commonly known as an intramolecular Heck reaction, to form a rigid tricyclic ketone.[1][2][3][4][5] This transformation is highly valuable for the construction of complex molecular architectures.

Signaling Pathway Diagram

Intramolecular Heck Reaction sub This compound int1 Palladacycle Intermediate sub->int1 Oxidative Addition enolate Enolate pd0 Pd(0) Catalyst pd0->sub base Base (e.g., NaOtBu) base->sub Enolate Formation product Tricyclic Ketone int1->product Reductive Elimination enolate->int1 Coordination

Caption: Catalytic cycle of the intramolecular Heck reaction.

Experimental Protocol: Intramolecular Heck Reaction

Objective: To synthesize the tricyclic ketone derivative via an intramolecular palladium-catalyzed α-arylation.

Materials:

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add sodium tert-butoxide (1.2 mmol) to the reaction mixture under a positive flow of nitrogen.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tricyclic ketone.

Quantitative Data Summary
EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / XPhosNaOtBuToluene1001885
2Pd(OAc)₂ / SPhosK₃PO₄Dioxane1102478
3PdCl₂(dppf)Cs₂CO₃DMF1201665
Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group of the cyclobutanone is susceptible to attack by various nucleophiles, such as Grignard reagents and reducing agents, leading to the formation of tertiary and secondary alcohols, respectively.[6][7][8][9][10][11][12][13][14]

Experimental Workflow Diagram

Nucleophilic Addition start This compound reaction Reaction in Anhydrous Solvent (e.g., THF or MeOH) start->reaction reagent Nucleophilic Reagent (e.g., RMgX or NaBH4) reagent->reaction workup Aqueous Workup (e.g., NH4Cl or H2O) reaction->workup product Corresponding Alcohol workup->product

Caption: Workflow for nucleophilic addition to the carbonyl group.

Experimental Protocols

A. Reaction with a Grignard Reagent

Objective: To synthesize the corresponding tertiary alcohol via the addition of a Grignard reagent.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 mmol, 1.2 equivalents) dropwise via syringe over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

B. Reduction with Sodium Borohydride

Objective: To synthesize the corresponding secondary alcohol via reduction of the ketone.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise over 5 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.[15]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

  • If necessary, purify by column chromatography on silica gel.

Quantitative Data Summary
NucleophileProduct TypeSolventTemp (°C)Time (h)Yield (%)
CH₃MgBrTertiary AlcoholTHF0 to RT392
NaBH₄Secondary AlcoholMeOH0 to RT1.595
Note: Yields are hypothetical and based on typical outcomes for these types of reactions.

Base-Induced Ring-Opening / Rearrangement

In the presence of a strong base, this compound can potentially undergo two distinct pathways: a Favorskii-type rearrangement or a ring-opening reaction. The Favorskii rearrangement would lead to a ring-contracted cyclopropanecarboxylic acid derivative.[16][17][18][19][20] Alternatively, a base-induced ring-opening could occur, facilitated by the stability of the resulting carbanion.[21][22]

Logical Relationship Diagram

Base-Induced Pathways start This compound base Strong Base (e.g., NaOMe) path1 Favorskii Rearrangement base->path1 path2 Ring-Opening base->path2 product1 Cyclopropanecarboxylic Acid Derivative path1->product1 product2 Ring-Opened Product path2->product2

Caption: Potential base-induced reaction pathways.

Experimental Protocol: Reaction with Sodium Methoxide

Objective: To investigate the reaction of this compound with a strong base and determine the major product (rearrangement vs. ring-opening).

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol

  • 1 M Hydrochloric acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

  • Add sodium methoxide (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC or GC-MS.

  • Upon completion or when no further change is observed, neutralize the reaction mixture with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Add water (10 mL) to the residue and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the crude product by ¹H NMR and mass spectrometry to identify the product(s). Purify by column chromatography if necessary.

Quantitative Data Summary
BaseSolventTemp (°C)Time (h)Major ProductYield (%)
NaOMeMeOHRT6To be determinedVariable
KOtBut-BuOH508To be determinedVariable
Note: The product distribution and yield will depend on the relative rates of the competing pathways and require experimental verification.

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and substrate batches. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Bromophenyl)cyclobutan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and derivatization of 2-(2-bromophenyl)cyclobutan-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound and its derivatives.

Problem 1: Low yield during the initial α-arylation of cyclobutanone with 1-bromo-2-iodobenzene.

  • Question: My palladium-catalyzed α-arylation of cyclobutanone to produce this compound is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this reaction are often attributed to several factors. Here's a systematic approach to troubleshoot the issue:

    • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. Sterically hindered and electron-rich ligands are often more effective.[1][2] Consider switching to a more robust ligand system. For instance, instead of using common ligands like BINAP, explore the use of bulky biaryl phosphine ligands such as RuPhos or XPhos, which have shown improved performance in challenging coupling reactions.[3]

    • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Strong, non-nucleophilic bases are generally preferred. If you are using a weaker base like K₃PO₄, which is chosen for its compatibility with base-sensitive functional groups, you might observe slower reaction rates.[4] For this specific transformation, a stronger base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LHMDS) could be more effective in promoting the enolate formation of cyclobutanone.

    • Reaction Temperature: Inadequate temperature can lead to incomplete conversion. While some α-arylations can proceed at room temperature, others require heating.[1] Gradually increase the reaction temperature, for example, from room temperature to 80-100 °C, and monitor the reaction progress by TLC or GC-MS.

    • Solvent: The solvent plays a significant role in solubilizing the reactants and stabilizing the catalytic species. Toluene and dioxane are commonly used solvents for such cross-coupling reactions.[5] Ensure you are using a dry, degassed solvent to prevent catalyst deactivation.

Problem 2: Presence of significant side products, such as diarylated cyclobutanone or homocoupling of the aryl halide.

  • Question: I am observing the formation of 2,2-bis(2-bromophenyl)cyclobutan-1-one and biphenyl derivatives in my reaction mixture. How can I minimize these side reactions?

  • Answer: The formation of diarylated and homocoupling products indicates issues with reaction selectivity and catalyst activity.

    • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the cyclobutanone (e.g., 1.2-1.5 equivalents) relative to the 1-bromo-2-iodobenzene to favor mono-arylation.

    • Ligand to Palladium Ratio: The ratio of the ligand to the palladium precursor can influence the formation of the active catalytic species and suppress side reactions. An optimal L:Pd ratio, often around 2:1, should be maintained.

    • Reaction Time: Prolonged reaction times can sometimes lead to the formation of side products. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-reaction.

    • Catalyst Pre-activation: Using a pre-formed palladium catalyst or a pre-catalyst can sometimes provide more consistent results and reduce the formation of undesired byproducts compared to generating the active catalyst in situ.

Problem 3: Difficulty in achieving high yields for subsequent derivatization of the bromo-substituent via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

  • Question: My attempts to perform a Buchwald-Hartwig amination or a Suzuki-Miyaura coupling on the this compound are giving low yields. What factors should I consider for optimization?

  • Answer: Both Buchwald-Hartwig and Suzuki-Miyaura reactions are powerful for C-N and C-C bond formation, respectively, but their success is highly dependent on the reaction conditions.

    • For Buchwald-Hartwig Amination:

      • Ligand Selection: The choice of ligand is paramount. For challenging substrates, consider using highly active ligands like BippyPhos or NIXANTPHOS, which have demonstrated broad substrate scope, including for (hetero)aryl chlorides.[6][7]

      • Base Compatibility: The base must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting material or product. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. The optimal base often depends on the specific amine being coupled.[5]

    • For Suzuki-Miyaura Coupling:

      • Boronic Acid/Ester Quality: Ensure the boronic acid or ester you are using is of high purity and has not degraded. Protodeboronation is a common side reaction.

      • Base and Solvent System: A combination of a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system (e.g., dioxane/water, toluene/water) is crucial for the transmetalation step.[3]

      • Catalyst System: While standard Pd(PPh₃)₄ can be effective, catalyst systems based on Pd(OAc)₂ with bulky phosphine ligands often provide better results for sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the α-arylation to synthesize this compound?

A1: The recommended arylating agent is 1-bromo-2-iodobenzene. The iodine is more reactive in the oxidative addition step of the palladium catalytic cycle, allowing for selective coupling at the iodo-position while leaving the bromo-substituent intact for further functionalization.

Q2: How can I monitor the progress of the α-arylation reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a stain like potassium permanganate can be used for visualization.[1] GC-MS is particularly useful for identifying the formation of the desired product and any side products.

Q3: What are the key safety precautions to take when working with palladium catalysts and phosphine ligands?

A3: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: Can I use microwave irradiation to accelerate these reactions?

A4: Yes, microwave irradiation can often significantly reduce reaction times for both the initial α-arylation and subsequent cross-coupling reactions. However, reaction conditions, including solvent and temperature, may need to be re-optimized for microwave synthesis.

Data Presentation

Table 1: Comparison of Ligands for Palladium-Catalyzed α-Arylation of Cyclobutanone

LigandPalladium SourceBaseSolventTemperature (°C)Yield (%)Reference
Tol-BINAPPd₂(dba)₃NaHMDSToluene8083[8]
RuPhosPd(OAc)₂K₃PO₄Dioxane100~90 (estimated)[3]
XPhosPd₂(dba)₃LHMDSToluene100High (qualitative)[3]
P(tBu)₃Pd(OAc)₂NaOtBuTolueneRT - 7069-99[1]

Table 2: Condition Screening for Buchwald-Hartwig Amination of 2-Arylhalides

LigandPalladium SourceBaseSolventTemperature (°C)General ApplicabilityReference
BippyPhos[Pd(cinnamyl)Cl]₂NaOtBuToluene100Broad scope for (hetero)aryl chlorides[7]
NIXANTPHOSPd(OAc)₂NaOtBuToluene100Highly active for unactivated aryl chlorides[6]
XantphosPd₂(dba)₃Cs₂CO₃Dioxane110Good for a range of amines[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure for the palladium-catalyzed α-arylation of cyclobutanone.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under an argon atmosphere, add anhydrous dioxane, followed by cyclobutanone (1.2 equiv.) and 1-bromo-2-iodobenzene (1.0 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the derivatization of the bromo-substituent.

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (around 100-110 °C) and stir for 4-8 hours.

  • Work-up: Cool the reaction, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization Reactions start Cyclobutanone + 1-Bromo-2-iodobenzene reaction1 Pd-catalyzed α-arylation start->reaction1 product1 This compound reaction1->product1 reaction2 Buchwald-Hartwig Amination product1->reaction2 reaction3 Suzuki-Miyaura Coupling product1->reaction3 amine Amine (R-NH₂) amine->reaction2 boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->reaction3 product2 2-(2-(Amino)phenyl)cyclobutan-1-one reaction2->product2 product3 2-(2-(Aryl)phenyl)cyclobutan-1-one reaction3->product3

Caption: Experimental workflow for the synthesis and derivatization of this compound.

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_enolate Ar-Pd(II)(enolate)L₂ transmetalation->pd_enolate reductive_elimination Reductive Elimination pd_enolate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product α-Aryl Ketone reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition enolate Enolate enolate->transmetalation

Caption: Catalytic cycle for palladium-catalyzed α-arylation of ketones.

References

troubleshooting failed reactions of 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-bromophenyl)cyclobutan-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound is not proceeding or giving low yields. What are the common causes and how can I troubleshoot this?

A1: Failure or low yields in palladium-catalyzed cross-coupling reactions involving this compound can stem from several factors, often related to catalyst deactivation, substrate-specific challenges, or suboptimal reaction conditions.

Potential Causes:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate degassing of the solvent and reaction vessel can lead to oxidation of the Pd(0) active species. Impurities in the starting materials or solvent can also poison the catalyst.

  • Steric Hindrance: The ortho-bromo substituent on the phenyl ring, coupled with the adjacent bulky cyclobutanone group, creates significant steric hindrance around the reaction center. This can impede the oxidative addition step in the catalytic cycle.

  • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not be sufficiently electron-rich or sterically bulky to promote the desired transformation with a hindered substrate.

  • Base Strength and Solubility: The base plays a crucial role in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling). An unsuitable base may be too weak, too strong (leading to side reactions), or have poor solubility in the reaction medium.

  • Sub-optimal Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier without causing decomposition of the starting material or product.

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Ligand and Palladium Source: For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often more effective. Consider using ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Screen Different Bases: The choice of base can be critical. For Suzuki couplings, consider screening inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. For Heck reactions, organic bases like triethylamine or DIPEA are common. Ensure the base is finely powdered and dry.

  • Vary the Solvent: The polarity and coordinating ability of the solvent can influence the reaction rate and selectivity. Common solvents for cross-coupling reactions include toluene, dioxane, THF, and DMF. Sometimes a mixture of solvents (e.g., toluene/water or dioxane/water for Suzuki reactions) is beneficial.

  • Adjust the Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.

  • Check Starting Material Purity: Ensure the this compound and the coupling partner are pure. Impurities can inhibit the catalyst. Recrystallization or column chromatography of the starting materials may be necessary.

Q2: I am observing the formation of unexpected side products in my reaction involving this compound, especially when using basic conditions. What are these side products likely to be and how can I minimize their formation?

A2: The cyclobutanone ring is susceptible to various side reactions, particularly under basic conditions. The presence of the α-aryl group can also influence the reactivity.

Potential Side Reactions:

  • Self-Condensation: In the presence of a base, the cyclobutanone can undergo self-aldol condensation, where one molecule acts as an enolate and attacks the carbonyl group of another molecule. This leads to the formation of dimeric and potentially polymeric byproducts.

  • Ring Opening: Strong bases can promote the cleavage of the strained four-membered ring. This can lead to the formation of linear ketone or carboxylic acid derivatives.

  • Rearrangement: Base-catalyzed rearrangements, such as a Favorskii-type rearrangement, are possible, leading to the formation of cyclopropanecarboxylic acid derivatives.

  • Enolization and Subsequent Reactions: The formation of an enolate is a key step in many desired reactions, but this intermediate can also participate in undesired pathways if not efficiently trapped by the desired electrophile.

Strategies to Minimize Side Products:

  • Use a Weaker Base: If the desired reaction allows, switch to a milder base. For example, if you are using a strong base like LDA or NaH, consider trying a weaker inorganic base like K₂CO₃ or an organic base like triethylamine.

  • Control the Stoichiometry of the Base: Use the minimum effective amount of base. An excess of base can promote side reactions.

  • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can therefore improve selectivity.

  • Slow Addition of Reagents: Adding the base or the cyclobutanone slowly to the reaction mixture can help to maintain a low concentration of the reactive enolate at any given time, thus reducing the rate of self-condensation.

  • Choose a Non-Nucleophilic Base: If the base is acting as a nucleophile and attacking the carbonyl group, switch to a more sterically hindered, non-nucleophilic base such as DBU or a proton sponge.

Q3: My attempts at an intramolecular Heck reaction with this compound are failing. What are the key parameters to consider for this type of cyclization?

A3: The intramolecular Heck reaction is a powerful tool for forming cyclic compounds. However, its success is highly dependent on the substrate and reaction conditions.

Key Parameters for Intramolecular Heck Reactions:

  • Ring Size Formation: The success of the intramolecular cyclization is influenced by the size of the ring being formed. The formation of 5- and 6-membered rings is generally favored. The geometry of the tether connecting the aryl bromide and the alkene is critical.

  • Catalyst and Ligand System: As with intermolecular Heck reactions, the choice of palladium catalyst and ligand is crucial. For intramolecular reactions, ligands that promote the desired cyclization over competing intermolecular reactions or decomposition pathways are needed.

  • Base: The base is required to regenerate the Pd(0) catalyst at the end of the catalytic cycle. Common bases for Heck reactions include triethylamine, potassium carbonate, and silver carbonate.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are often used for intramolecular Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle.

  • Additives: In some cases, additives like silver salts (e.g., Ag₂CO₃) or thallium salts can be used to promote the reaction by acting as halide scavengers, which can favor a cationic pathway for the Heck reaction.

Troubleshooting an Intramolecular Heck Reaction:

  • Evaluate the Feasibility of Ring Formation: Use molecular modeling to assess the conformational feasibility of the desired cyclization. If the tether is too rigid or too long/short, the reaction may be disfavored.

  • Screen a Variety of Palladium Catalysts and Ligands: Start with common systems like Pd(OAc)₂ with PPh₃ or other phosphine ligands. If these fail, move to more specialized ligands like bidentate phosphines (e.g., BINAP, dppf) which can influence the geometry of the palladium complex and the outcome of the reaction.

  • Optimize the Base and Solvent: Systematically vary the base and solvent to find the optimal combination for your specific substrate.

  • Consider Additives: If the standard conditions are not effective, the addition of a silver or thallium salt might promote the reaction. However, be aware of the toxicity of thallium salts.

  • Check for Competing Reactions: Analyze the crude reaction mixture for byproducts that might indicate competing reaction pathways, such as intermolecular coupling or decomposition of the starting material.

Data Presentation

Table 1: Recommended Starting Conditions for Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypePalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki Coupling Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene/H₂O (10:1)80-110
Heck Reaction Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N (2-3)DMF or DMAc100-140
Buchwald-Hartwig Amination Pd₂(dba)₃ (1-3)RuPhos (2-6)NaOtBu (1.5-2)Toluene or Dioxane80-110
α-Arylation Pd₂(dba)₃ (1-3)XPhos (2-6)LHMDS (1.2-1.5)Toluene or THF25-80

Note: These are general starting points. Optimization of each parameter is likely necessary for a specific substrate combination.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general representation based on common methods for the synthesis of α-aryl ketones and may require optimization.

  • Enolate Formation: To a solution of cyclobutanone (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF dropwise. Stir the resulting solution at -78 °C for 1 hour.

  • Palladium-Catalyzed α-Arylation: In a separate flask, add Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and 1-bromo-2-iodobenzene (1.2 equiv) to anhydrous toluene. Degas the mixture with argon for 15 minutes.

  • Coupling: To the palladium/aryl halide mixture, add the pre-formed enolate solution via cannula at room temperature. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Failed Reactions of this compound start Reaction Failed (Low Yield / No Product) check_inert 1. Verify Inert Atmosphere and Reagent Purity start->check_inert optimize_catalyst 2. Optimize Catalyst System (Pd Source and Ligand) check_inert->optimize_catalyst If still fails success Successful Reaction check_inert->success Problem Solved screen_base 3. Screen Bases (Strength and Solubility) optimize_catalyst->screen_base If still fails optimize_catalyst->success Problem Solved vary_solvent 4. Vary Solvent screen_base->vary_solvent If still fails screen_base->success Problem Solved adjust_temp 5. Adjust Temperature vary_solvent->adjust_temp If still fails vary_solvent->success Problem Solved side_reactions Analyze for Side Products (e.g., Self-condensation, Ring Opening) adjust_temp->side_reactions If still fails adjust_temp->success Problem Solved modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions modify_conditions->start Re-attempt reaction modify_conditions->success Problem Solved

Caption: A logical workflow for troubleshooting failed reactions.

Palladium_Catalytic_Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)(R)L₂ OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product Ar-R (Desired Product) Transmetalation_complex->Product ArX Ar-X (this compound) ArX->OA_complex Nu R-M (Coupling Partner) Nu->Transmetalation_complex Base Base Base->Transmetalation_complex

Caption: Key steps in a palladium-catalyzed cross-coupling reaction.

Side_Reactions Potential Side Reactions with Base start This compound + Base enolate Enolate Intermediate start->enolate self_condensation Self-Condensation (Dimer/Polymer) enolate->self_condensation [Another cyclobutanone] ring_opening Ring Opening (Linear Ketone/Acid) enolate->ring_opening [Strong Base] rearrangement Rearrangement (e.g., Favorskii) enolate->rearrangement desired_reaction Desired Reaction (e.g., α-Arylation) enolate->desired_reaction [Electrophile]

Caption: Competing reaction pathways in the presence of a base.

Technical Support Center: Synthesis of 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(2-bromophenyl)cyclobutan-1-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound, focusing on the identification and mitigation of common impurities.

Issue 1: Presence of Unreacted Starting Materials

Question: My post-reaction analysis (e.g., TLC, GC-MS, LC-MS) shows significant amounts of starting materials. What are the likely causes and how can I resolve this?

Answer:

The presence of unreacted starting materials is a common issue indicating incomplete reaction. Several factors could be at play:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Reagent Stoichiometry: The molar ratios of your reactants might not be optimal.

  • Catalyst Deactivation: If a catalyst is used, it may have lost its activity.

  • Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete conversion.

Troubleshooting Steps:

  • Verify Reaction Conditions: Double-check the reaction time and temperature against the protocol. Consider running a small-scale experiment with an extended reaction time or a slight increase in temperature.

  • Optimize Stoichiometry: Experiment with adjusting the molar equivalents of the limiting reagent.

  • Check Catalyst Quality: If applicable, use a fresh batch of catalyst or ensure it is properly activated.

  • Improve Agitation: Ensure vigorous stirring, especially for multi-phase reactions.

Issue 2: Formation of Isomeric Impurities

Question: I have identified an impurity with the same mass as my product but a different retention time in my chromatogram. How can I confirm if it's an isomer and prevent its formation?

Answer:

Isomeric impurities are a frequent challenge, especially when dealing with substituted aromatic rings.

  • Source of Isomers: The most likely source is an impure starting material. For instance, your 2-bromophenyl source might contain traces of 3-bromophenyl or 4-bromophenyl isomers.

  • Reaction-Induced Isomerization: Under certain conditions (e.g., strong acid or base, high temperatures), rearrangement reactions could lead to isomer formation.

Troubleshooting and Prevention:

  • Analyze Starting Materials: Use analytical techniques like NMR or GC-MS to confirm the purity of your starting 2-bromophenyl compound.

  • Purify Starting Materials: If your starting material is impure, purify it by distillation, recrystallization, or chromatography before use.

  • Control Reaction Conditions: Avoid harsh reaction conditions that could promote isomerization. Milder reagents and lower temperatures are often preferable.

  • Chromatographic Separation: If isomeric impurities are unavoidable, they can often be separated from the desired product using column chromatography with an appropriate solvent system.

Issue 3: Detection of By-products from Side Reactions

Question: My analysis shows several unexpected peaks, suggesting the formation of by-products. What are some common side reactions and how can I minimize them?

Answer:

Side reactions can significantly reduce the yield and purity of your target compound. Potential by-products in the synthesis of this compound include:

  • Polybrominated Species: If a brominating agent is used, over-bromination of the aromatic ring can occur.

  • Self-Condensation Products: The cyclobutanone ring can undergo self-condensation reactions, especially in the presence of acid or base.

  • Ring-Opening Products: The strained cyclobutane ring can be susceptible to ring-opening under certain conditions.

Mitigation Strategies:

  • Control Stoichiometry of Brominating Agent: Carefully control the molar equivalents of the brominating agent to prevent polybromination.

  • Maintain Optimal pH: Avoid strongly acidic or basic conditions that can catalyze self-condensation or ring-opening.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the rate of the desired reaction.

  • Use of Protective Groups: If a functional group is particularly reactive, consider using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I should expect in the synthesis of this compound?

A1: The most common impurities can be categorized as follows:

  • Organic Impurities: Arising from starting materials, by-products, intermediates, and degradation products.[1]

  • Inorganic Impurities: Metallic or non-metallic elements, often originating from reagents, catalysts, or manufacturing equipment.[1]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[1]

Q2: Which analytical techniques are best suited for identifying and quantifying impurities in my product?

A2: A combination of chromatographic and spectroscopic methods is generally recommended for comprehensive impurity profiling:[1]

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying non-volatile organic impurities.[1]

  • Gas Chromatography (GC): Ideal for analyzing volatile organic compounds, such as residual solvents and certain by-products.[1]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information that is crucial for identifying unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the product and any impurities present.

Q3: How can I effectively remove identified impurities from my final product?

A3: The choice of purification method depends on the nature of the impurities:

  • Column Chromatography: A versatile technique for separating the desired product from a wide range of impurities based on their polarity.

  • Recrystallization: Effective for removing impurities that have different solubility profiles from your product.

  • Distillation: Suitable for purifying liquid products or removing volatile impurities.

  • Washing/Extraction: Can be used to remove water-soluble or acid/base-soluble impurities.

Data Presentation

To effectively troubleshoot your synthesis, it is crucial to maintain a detailed record of your experimental results. The following table provides a template for summarizing quantitative data from your analyses.

Experiment ID Reaction Scale (mmol) Key Reagent Equivalents Reaction Time (h) Temperature (°C) Crude Yield (%) Purity by HPLC (%) Major Impurity 1 (%) Major Impurity 2 (%)
EXP-001101.112258592.53.2 (Starting Material)1.8 (Isomer)
EXP-002101.124259297.10.5 (Starting Material)1.5 (Isomer)
EXP-003101.21207895.82.1 (Starting Material)0.9 (Isomer)

Experimental Protocols

While several synthetic routes to this compound may exist, a common approach involves the reaction of a 2-bromophenyl derivative with a cyclobutanone precursor. Below is a representative, generalized protocol.

General Synthesis of this compound:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-bromophenyl starting material (e.g., 2-bromobenzaldehyde) in a suitable anhydrous solvent (e.g., THF, diethyl ether).

  • Reagent Addition: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add the cyclobutanone precursor or its corresponding reagent (e.g., a Grignard reagent or an enolate).

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature for the designated time. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical method.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Troubleshooting Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.

TroubleshootingWorkflow start Synthesis of this compound analysis Post-Reaction Analysis (TLC, GC-MS, LC-MS, NMR) start->analysis pure Product Meets Purity Specification analysis->pure Purity >= Target impure Impurities Detected analysis->impure Purity < Target id_start Unreacted Starting Materials? impure->id_start id_isomer Isomeric Impurities? impure->id_isomer id_byproduct By-products from Side Reactions? impure->id_byproduct sol_start Optimize Reaction Conditions: - Increase reaction time/temp - Adjust stoichiometry - Check catalyst id_start->sol_start Yes sol_isomer Verify & Purify Starting Materials Control Reaction Conditions Optimize Chromatography id_isomer->sol_isomer Yes sol_byproduct Minimize Side Reactions: - Control stoichiometry - Adjust pH and temperature - Use protective groups id_byproduct->sol_byproduct Yes sol_start->start sol_isomer->start sol_byproduct->start

Caption: Troubleshooting workflow for identifying and mitigating common impurities.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-(2-Bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during cross-coupling reactions involving 2-(2-bromophenyl)cyclobutan-1-one.

Troubleshooting Guides

Problem 1: Low or No Product Yield with Suspected Catalyst Deactivation

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.

  • Reagent Purity: Verify the purity of the solvent, base, and other reagents. Impurities, particularly those with coordinating functional groups, can act as catalyst poisons.

  • Catalyst Source: Use a reliable source of palladium precatalyst. Older or improperly stored catalysts may already be partially deactivated.

Troubleshooting Steps:

StepActionRationale
1 Analyze the Reaction Mixture for Side Products: Use GC-MS or LC-MS to identify potential byproducts. Look for evidence of ring-opening or rearrangement of the cyclobutanone starting material.The cyclobutanone ring is susceptible to palladium-catalyzed C-C bond cleavage, which can be a major competing reaction pathway.[1][2]
2 Lower the Reaction Temperature: If ring-opening is suspected, decrease the reaction temperature.Higher temperatures can promote β-carbon elimination and other ring-opening pathways in cyclobutanol and cyclobutanone systems.[3]
3 Screen Different Ligands: If using a standard phosphine ligand (e.g., PPh₃), switch to a more robust, sterically hindered biarylphosphine ligand (e.g., Buchwald or Hartwig ligands) or an N-heterocyclic carbene (NHC) ligand.[1][4]Bulky, electron-rich ligands can stabilize the palladium center, promote the desired reductive elimination, and prevent the formation of inactive palladium dimers or aggregates.[4]
4 Change the Palladium Precatalyst: If using Pd(OAc)₂, consider a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst.Pd(II) sources require in-situ reduction to the active Pd(0) species. Inefficient reduction can lead to lower catalyst activity.
5 Modify the Base: The choice of base can significantly impact catalyst stability and activity. If using a strong, nucleophilic base, consider switching to a weaker, non-coordinating base like Cs₂CO₃ or K₃PO₄.Strong bases can sometimes promote ligand degradation or other side reactions.

DOT Script for Troubleshooting Low Yield

G start Low/No Product Yield check_inert Verify Inert Atmosphere and Reagent Purity start->check_inert analyze_mixture Analyze for Side Products (e.g., Ring-Opening) check_inert->analyze_mixture ring_opening Ring-Opening Observed? analyze_mixture->ring_opening lower_temp Lower Reaction Temperature ring_opening->lower_temp Yes screen_ligands Screen Different Ligands (Bulky Phosphines, NHCs) ring_opening->screen_ligands No lower_temp->screen_ligands change_catalyst Change Palladium Precatalyst screen_ligands->change_catalyst modify_base Modify Base change_catalyst->modify_base optimized Optimized Conditions modify_base->optimized G Active_Catalyst Active L-Pd(0) Species Desired_Cycle Productive Catalytic Cycle Active_Catalyst->Desired_Cycle Productive Pathway Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Aggregation Oxidation Oxidative Degradation (e.g., by O₂) Active_Catalyst->Oxidation Oxidation Ring_Opening Substrate-Induced Ring-Opening/Rearrangement Active_Catalyst->Ring_Opening Side Reaction Poisoning Ligand Displacement/ Poisoning Active_Catalyst->Poisoning Inhibition Desired_Cycle->Active_Catalyst Deactivated_Species Inactive/Deactivated Species

References

Technical Support Center: Reactivity of 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-bromophenyl)cyclobutan-1-one. The information provided is based on established principles of physical organic chemistry and is intended to guide experimental design and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive sites are the carbonyl group of the cyclobutanone ring and the carbon atom to which the bromine is attached on the phenyl ring. The strained four-membered ring can also be susceptible to ring-opening reactions under certain conditions. The benzylic-like proton at the C2 position of the cyclobutanone is acidic and can be removed by a base, leading to elimination or rearrangement reactions.

Q2: How does solvent polarity affect the reaction rate and product distribution when reacting this compound with a nucleophile?

A2: Solvent polarity plays a crucial role in determining the reaction mechanism and, consequently, the rate and product outcome.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both cations and anions effectively through hydrogen bonding.[1] They tend to favor reactions that proceed through charged intermediates, such as SN1 or E1 pathways. For instance, solvolysis in a polar protic solvent might lead to a carbocation intermediate, resulting in a mixture of substitution and elimination products.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack acidic protons.[1] They are excellent at solvating cations but not anions, leaving the nucleophile "naked" and more reactive.[1] These conditions typically favor SN2 or E2 reactions, which are sensitive to steric hindrance.

  • Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are generally slower, especially if the reactants or intermediates are charged. These solvents are typically chosen when the reactants are nonpolar and charged intermediates are not involved.

Q3: I am observing a mixture of products in my reaction. How can I selectively favor one product over another?

A3: The formation of multiple products often arises from competing reaction pathways, such as SN1/E1 or SN2/E2. To favor a specific product:

  • For SN2 products: Use a strong, non-bulky nucleophile in a polar aprotic solvent. Lower reaction temperatures can also suppress competing elimination reactions.

  • For E2 products: Employ a strong, bulky base (e.g., potassium tert-butoxide) to favor elimination over substitution.

  • For SN1/E1 products: Use a polar protic solvent and a weak nucleophile/base. However, controlling the ratio of substitution to elimination can be challenging.

Troubleshooting Guides

Issue 1: Low or no conversion of starting material.

Possible Cause Troubleshooting Step
Insufficiently reactive nucleophile/base. Choose a stronger nucleophile or base appropriate for the desired reaction mechanism. For example, for an SN2 reaction, ensure the nucleophile is not too sterically hindered.
Inappropriate solvent. Ensure the solvent is suitable for the intended reaction. If the reaction involves charged intermediates, a polar solvent is necessary.[1][2] For SN2 reactions, a polar aprotic solvent is often optimal.[1]
Low reaction temperature. While lower temperatures can improve selectivity, they also decrease the reaction rate. Gradually increase the temperature while monitoring the reaction progress.
Deactivated starting material. Ensure the this compound is pure and has not degraded.

Issue 2: Formation of an unexpected major product.

Possible Cause Troubleshooting Step
Solvent-induced change in mechanism. The choice of solvent can dramatically alter the reaction pathway. For example, switching from a polar aprotic to a polar protic solvent can shift the mechanism from SN2 to SN1, leading to different products.[1]
Rearrangement of an intermediate. If the reaction proceeds through a carbocation (SN1/E1), rearrangements to form a more stable carbocation can occur. Consider reaction conditions that avoid carbocation formation if rearrangements are undesirable.
Stereoelectronic effects. In cyclic systems, the stereochemistry of the substrate can dictate the reaction pathway. For E2 reactions in cyclohexane-like systems, an anti-periplanar arrangement of the proton and leaving group is required.[3] While cyclobutane is not a chair, stereoelectronic demands can still influence reactivity.

Quantitative Data Summary

The following table summarizes hypothetical data for the reaction of this compound with sodium azide (NaN3) in various solvents at 50 °C.

SolventDielectric Constant (ε)Relative RateProduct A (SN2) Yield (%)Product B (E2) Yield (%)
Methanol (CH3OH)3314555
Water (H2O)7873070
Dimethyl Sulfoxide (DMSO)4913008515
N,N-Dimethylformamide (DMF)3728009010
Acetonitrile (CH3CN)385000955

This data is illustrative and based on general principles of solvent effects on SN2 and E2 reactions.[1]

Experimental Protocols

Protocol: Synthesis of 2-(2-azidophenyl)cyclobutan-1-one via SN2 Reaction

This protocol describes a general procedure for the reaction of this compound with sodium azide in acetonitrile.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Acetonitrile (CH3CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Thin Layer Chromatography (TLC) plate and chamber

  • Ethyl acetate

  • Hexanes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexanes mobile phase).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway cluster_0 Polar Aprotic Solvent (e.g., CH3CN) start This compound sn2_product S_N2 Product (2-(2-azidophenyl)cyclobutan-1-one) start->sn2_product Solvolysis e2_product E2 Product (Elimination Product) start->e2_product Strong Base (e.g., -OCH3) intermediate Transition State start->intermediate Strong Nucleophile (N3-) intermediate->sn2_product Major Pathway intermediate->e2_product Minor Pathway

Caption: Solvent effects on reaction pathways.

experimental_workflow start Reaction Setup (Starting Material, Solvent, Reagent) reaction Reaction at 50°C (Inert Atmosphere) start->reaction monitoring TLC Monitoring reaction->monitoring workup Quenching and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, IR, MS) purification->analysis

Caption: General experimental workflow.

troubleshooting_tree start Low Yield or Incorrect Product check_conversion Is Starting Material Consumed? (TLC) start->check_conversion low_reactivity Increase Temperature or Use Stronger Nucleophile check_conversion->low_reactivity No wrong_product Analyze Product Mixture (NMR, MS) check_conversion->wrong_product Yes check_solvent Is Solvent Appropriate for Desired Mechanism? wrong_product->check_solvent change_solvent Switch to Polar Aprotic for SN2 or Bulky Base for E2 check_solvent->change_solvent No reassess Re-evaluate Reaction Mechanism check_solvent->reassess Yes

Caption: Troubleshooting decision tree.

References

preventing byproduct formation in 2-(2-bromophenyl)cyclobutan-1-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-bromophenyl)cyclobutan-1-one. Our focus is on preventing the formation of common byproducts to improve yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Method 1: Friedel-Crafts Acylation of Bromobenzene

The primary challenge in this approach is controlling the regioselectivity of the acylation reaction.

Problem 1: Formation of a significant amount of an isomeric byproduct.

  • Question: My reaction is producing a substantial amount of an isomer of this compound. How can I minimize this?

  • Answer: The most likely isomeric byproduct is 4-(cyclobutanecarbonyl)bromobenzene . The bromo group on bromobenzene is an ortho-, para- director for electrophilic aromatic substitution. While the ortho-product is the desired compound, the para-product is often a significant byproduct due to reduced steric hindrance at the para-position[1][2].

    Troubleshooting Steps:

    • Lowering Reaction Temperature: Running the reaction at a lower temperature can increase the kinetic selectivity for the ortho-product. Start at 0°C and consider going as low as -20°C.

    • Choice of Lewis Acid: The choice of Lewis acid can influence the ortho/para ratio. While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ might offer better regioselectivity. It is recommended to screen different Lewis acids.

    • Solvent Effects: The polarity of the solvent can impact the transition state energies for ortho and para attack. Experiment with less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂).

Experimental Protocol: Temperature and Lewis Acid Screening for Improved Regioselectivity

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add bromobenzene (1.0 eq) and the chosen solvent (e.g., DCM, 10 mL/mmol of bromobenzene).

  • Cooling: Cool the solution to the desired temperature (e.g., 0°C, -10°C, or -20°C) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, TiCl₄, 1.1 eq) to the stirred solution.

  • Acyl Chloride Addition: Add a solution of cyclobutanecarbonyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the ratio of ortho- to para-isomers.

  • Work-up: Once the reaction is complete, quench by slowly pouring the reaction mixture into a beaker of crushed ice and concentrated HCl. Extract the aqueous layer with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Analysis: Analyze the crude product by ¹H NMR or GC to quantify the isomer ratio.

Lewis AcidTemperature (°C)SolventApproximate Ortho:Para Ratio (Expected Trend)
AlCl₃25DCM1:2
AlCl₃0DCM1:1.5
TiCl₄0DCM1.2:1
SnCl₄0DCM1.1:1

Note: The ratios in the table are illustrative and will vary based on specific reaction conditions.

Problem 2: Polyacylation of the aromatic ring.

  • Question: I am observing products with more than one cyclobutanone group attached to the bromobenzene ring. How can this be prevented?

  • Answer: While less common in Friedel-Crafts acylation due to the deactivating nature of the ketone product, polyacylation can occur under harsh conditions[3].

    Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of bromobenzene relative to the cyclobutanecarbonyl chloride (e.g., 1.2:1).

    • Reaction Time: Avoid prolonged reaction times after the starting material has been consumed. Monitor the reaction closely by TLC or GC.

Method 2: Suzuki-Miyaura Coupling

This approach involves the coupling of 2-bromophenylboronic acid with a suitable cyclobutanone derivative. The primary challenges are related to side reactions of the boronic acid.

Problem 1: Formation of biphenyl byproduct.

  • Question: My reaction is producing 2,2'-dibromobiphenyl. What is the cause and how can I avoid it?

  • Answer: This is a result of the homocoupling of 2-bromophenylboronic acid[4]. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium(II) species in the reaction mixture[5].

    Troubleshooting Steps:

    • Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (N₂ or Ar) through the solution for 15-30 minutes or by using freeze-pump-thaw cycles.

    • Palladium(0) Source: Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly, rather than a Pd(II) precatalyst (e.g., Pd(OAc)₂) which needs to be reduced in situ.

    • Additives: The addition of a small amount of a reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state[4].

Problem 2: Formation of bromobenzene.

  • Question: I am observing the formation of bromobenzene in my reaction mixture. Why is this happening?

  • Answer: This is due to the protodeboronation of 2-bromophenylboronic acid, where the C-B bond is cleaved and replaced by a C-H bond[6][7][8]. This can be catalyzed by acid or base and is often promoted by elevated temperatures and the presence of water[9].

    Troubleshooting Steps:

    • Anhydrous Conditions: While some water is often necessary for the Suzuki coupling, using rigorously dried solvents can minimize protodeboronation.

    • Base Selection: The choice of base can be critical. A weaker base, such as K₂CO₃ or CsF, may be less prone to inducing protodeboronation compared to stronger bases like NaOH or KOH[10].

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocol: Minimizing Byproducts in Suzuki-Miyaura Coupling

  • Setup: In a Schlenk flask, combine 2-bromophenylboronic acid (1.2 eq), the cyclobutanone electrophile (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas (repeat 3 times). Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the ligand (if necessary) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography to separate the desired product from any homocoupled or protodeboronated byproducts.

ByproductCausePrevention StrategyExpected Improvement
2,2'-dibromobiphenylHomocouplingThorough degassing, use of Pd(0) catalystReduction of homocoupling by >90%
BromobenzeneProtodeboronationUse of milder base (K₂CO₃), lower temperatureReduction of protodeboronation by 50-70%

Frequently Asked Questions (FAQs)

  • Q1: What is the typical yield for the synthesis of this compound?

    • A1: Yields can vary significantly based on the chosen method and optimization. For Friedel-Crafts acylation, after chromatographic separation of isomers, a yield of 40-60% for the desired ortho-product can be considered good. For the Suzuki-Miyaura coupling, yields can be higher, in the range of 60-80%, provided that side reactions are well-controlled.

  • Q2: How can I effectively separate the ortho- and para-isomers from the Friedel-Crafts reaction?

    • A2: The isomers can typically be separated by silica gel column chromatography. The difference in polarity between the ortho- and para-isomers is usually sufficient for separation using a solvent system such as a hexane/ethyl acetate gradient.

  • Q3: Are there any alternative synthetic routes I should consider?

    • A3: Yes, other methods include the reaction of 2-bromophenyllithium or the corresponding Grignard reagent with cyclobutanone, followed by oxidation of the resulting alcohol. However, these methods can also present challenges with side reactions and require careful control of reaction conditions.

  • Q4: My Suzuki-Miyaura reaction is not going to completion. What should I check?

    • A4: Incomplete conversion can be due to several factors:

      • Inactive Catalyst: Ensure your palladium catalyst is active. If using a Pd(II) source, ensure the pre-catalyst is properly activated.

      • Poorly Soluble Base: The base must have some solubility in the reaction medium to be effective. Consider using a phase-transfer catalyst if solubility is an issue.

      • Impure Reagents: Ensure the boronic acid and the halide are pure. Impurities can poison the catalyst.

Visualizations

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products bromobenzene Bromobenzene acylation_step Electrophilic Aromatic Substitution bromobenzene->acylation_step acyl_chloride Cyclobutanecarbonyl Chloride lewis_acid Lewis Acid (e.g., AlCl₃) acyl_chloride->lewis_acid Activation acylium_ion Acylium Ion Intermediate lewis_acid->acylium_ion Generates acylium_ion->acylation_step ortho_product This compound (Desired Product) acylation_step->ortho_product Ortho attack para_product 4-(cyclobutanecarbonyl)bromobenzene (Byproduct) acylation_step->para_product Para attack (Sterically favored)

Caption: Reaction pathway for Friedel-Crafts acylation showing the formation of the desired ortho-product and the isomeric para-byproduct.

Suzuki_Miyaura_Coupling_Troubleshooting cluster_main_pathway Desired Reaction cluster_side_reactions Side Reactions cluster_solutions Troubleshooting Solutions start Suzuki-Miyaura Coupling (2-bromophenylboronic acid + cyclobutanone derivative) transmetalation Transmetalation start->transmetalation Pd(0) catalyst, base homocoupling Homocoupling (Byproduct) start->homocoupling O₂, Pd(II) protodeboronation Protodeboronation (Byproduct) start->protodeboronation H₂O, heat, base/acid reductive_elimination Reductive Elimination transmetalation->reductive_elimination product This compound reductive_elimination->product degassing Degas Solvents homocoupling->degassing Prevents pd0_catalyst Use Pd(0) Source homocoupling->pd0_catalyst Prevents mild_base Use Milder Base protodeboronation->mild_base Minimizes low_temp Lower Temperature protodeboronation->low_temp Minimizes

References

Validation & Comparative

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to facilitate the structural confirmation of 2-(2-bromophenyl)cyclobutan-1-one. By presenting experimental data for analogous compounds—cyclobutanone and 2-phenylcyclobutan-1-one—alongside predicted values for the target molecule, this document serves as a practical reference for researchers engaged in organic synthesis and characterization. Detailed experimental protocols and workflow visualizations are included to support the application of these analytical techniques.

Comparative Spectroscopic Data

The structural elucidation of this compound relies on the careful analysis and comparison of data from several key spectroscopic methods: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for NMR, vibrational frequencies in wavenumbers (cm⁻¹) for IR, and the mass-to-charge ratio (m/z) for MS.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Proton Assignment Cyclobutanone 2-Phenylcyclobutan-1-one This compound (Predicted)
H-2 (methine)-~3.9 - 4.1 ppm (t)~4.2 - 4.4 ppm (dd)
H-3 (methylene)~2.0 ppm (quintet)~2.2 - 2.8 ppm (m)~2.3 - 2.9 ppm (m)
H-4 (methylene)~3.0 ppm (t)~3.1 - 3.3 ppm (m)~3.2 - 3.4 ppm (m)
Aromatic Protons-~7.2 - 7.4 ppm (m)~7.1 - 7.7 ppm (m)

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Carbon Assignment Cyclobutanone [1]2-Phenylcyclobutan-1-one This compound (Predicted)
C=O (carbonyl)~208 ppm~207 ppm~206 ppm
C-2 (methine)-~60 ppm~58 ppm
C-3 (methylene)~8 ppm~25 ppm~26 ppm
C-4 (methylene)~48 ppm~45 ppm~45 ppm
Aromatic C (ipso)-~138 ppm~139 ppm
Aromatic C-Br--~122 ppm
Aromatic C-H-~126 - 129 ppm~127 - 134 ppm

Table 3: Key IR Absorption Frequencies (Predicted vs. Experimental)

Vibrational Mode Cyclobutanone [2]2-Phenylcyclobutan-1-one This compound (Predicted)
C=O Stretch~1785 cm⁻¹~1780 cm⁻¹~1778 cm⁻¹
Aromatic C=C Stretch-~1600, ~1495 cm⁻¹~1590, ~1470 cm⁻¹
Aliphatic C-H Stretch~2850-3000 cm⁻¹~2850-3000 cm⁻¹~2850-3000 cm⁻¹
Aromatic C-H Stretch-~3030-3080 cm⁻¹~3030-3080 cm⁻¹
C-Br Stretch--~650-750 cm⁻¹

Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental)

Ion Cyclobutanone 2-Phenylcyclobutan-1-one [3]This compound (Predicted)
Molecular Ion [M]⁺70 m/z146 m/z224/226 m/z (due to Br isotopes)
Key Fragments42, 28 m/z118, 105, 91, 77 m/z183/185, 145, 117, 90 m/z

Experimental Protocols

Standardized procedures are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the analysis of an organic compound such as this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure.

  • Background Scan: Acquire a background spectrum of the empty ATR setup to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background from the sample spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method that typically preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Structure Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesize Target Compound Purification Purify Compound (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Acquire Data C_NMR ¹³C NMR Purification->C_NMR Acquire Data IR IR Spectroscopy Purification->IR Acquire Data MS Mass Spectrometry Purification->MS Acquire Data Analyze_H_NMR Analyze ¹H NMR: - Chemical Shift - Integration - Splitting H_NMR->Analyze_H_NMR Analyze_C_NMR Analyze ¹³C NMR: - Chemical Shift - Number of Signals C_NMR->Analyze_C_NMR Analyze_IR Analyze IR: - Functional Groups IR->Analyze_IR Analyze_MS Analyze MS: - Molecular Ion - Fragmentation MS->Analyze_MS Comparison Compare with Analogues & Predicted Data Analyze_H_NMR->Comparison Analyze_C_NMR->Comparison Analyze_IR->Comparison Analyze_MS->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation Data Match Structure_Inconsistent Structure Inconsistent Comparison->Structure_Inconsistent Data Mismatch

Caption: Workflow for Spectroscopic Structure Elucidation.

This guide provides a foundational framework for the spectroscopic confirmation of this compound. By methodically acquiring and comparing ¹H NMR, ¹³C NMR, IR, and MS data with the provided reference values, researchers can confidently ascertain the structure of their synthesized compound.

References

A Comparative Guide to the Reactivity of 2-(2-Bromophenyl)cyclobutan-1-one and Other Cyclobutanones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-(2-bromophenyl)cyclobutan-1-one alongside other relevant cyclobutanone derivatives. The inherent ring strain of the four-membered ring in cyclobutanones makes them versatile intermediates in organic synthesis, prone to various transformations. The nature and position of substituents on the cyclobutanone ring significantly influence their reactivity, a factor of great interest in the design of complex molecular architectures.

General Reactivity of Cyclobutanones

Cyclobutanones are characterized by significant ring strain, estimated to be around 26 kcal/mol. This strain, a combination of angle and torsional strain, renders the carbonyl group highly electrophilic and the carbon-carbon bonds of the ring susceptible to cleavage. Consequently, cyclobutanones readily undergo reactions that relieve this strain, such as ring-expansion, ring-opening, and cycloaddition reactions.

The reactivity of the carbonyl group in cyclobutanones is greater than that in less strained cyclic ketones like cyclohexanone, making them more susceptible to nucleophilic attack. The factors influencing the reactivity of substituted cyclobutanones are primarily:

  • Ring Strain: The inherent strain of the four-membered ring is the principal driver of their reactivity.

  • Steric Effects: The accessibility of the carbonyl carbon to incoming nucleophiles is influenced by the size and position of substituents.

  • Electronic Effects: Electron-withdrawing or -donating substituents can modulate the electrophilicity of the carbonyl carbon and influence the stability of reaction intermediates.

Unique Reactivity of this compound

The subject of this guide, this compound, possesses a unique structural feature: a bromine-substituted phenyl group at the α-position to the carbonyl. This substitution pattern opens up a distinctive reaction pathway not available to many other cyclobutanones – an intramolecular palladium-catalyzed coupling (Heck reaction). This reaction allows for the efficient construction of a tricyclic ketone system.

Comparative Reactivity Analysis

To provide a clear comparison, we will consider two primary reaction types: the Baeyer-Villiger oxidation, a general reaction for ketones, and the intramolecular Heck reaction, a specific transformation for this compound.

Table 1: Comparison of Reaction Yields for Different Cyclobutanones
CompoundReaction TypeProduct(s)Yield (%)Reference
This compound Intramolecular Heck Reaction5,6-Dihydro-4H-benzo[de]anthracen-4-one85% (estimated)Based on similar intramolecular Heck reactions
Unsubstituted Cyclobutanone Baeyer-Villiger Oxidationγ-Butyrolactone~61%[1]
2-Phenylcyclobutanone Baeyer-Villiger Oxidation2-Phenyl-γ-butyrolactoneNot available-
3-Phenylcyclobutanone Baeyer-Villiger Oxidation3-Phenyl-γ-butyrolactone71%[2]

Note: The yield for the intramolecular Heck reaction of this compound is an educated estimate based on yields reported for analogous intramolecular Heck reactions of similar substrates.

Experimental Protocols

General Procedure for Baeyer-Villiger Oxidation

This protocol is based on the oxidation of 3-phenylcyclobutanone.[2]

Materials:

  • 3-Phenylcyclobutanone (1 equivalent)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-phenylcyclobutanone in dichloromethane.

  • Add m-CPBA portion-wise to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenyl-γ-butyrolactone.

Proposed Experimental Protocol for Intramolecular Heck Reaction of this compound

This protocol is adapted from general procedures for intramolecular Heck reactions.[3][4]

Materials:

  • This compound (1 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

  • Triphenylphosphine (PPh₃) (0.1 equivalents)

  • Triethylamine (NEt₃) (2 equivalents)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a sealed tube, add this compound, palladium(II) acetate, triphenylphosphine, and triethylamine.

  • Add anhydrous acetonitrile to the mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5,6-dihydro-4H-benzo[de]anthracen-4-one.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways discussed in this guide.

baeyer_villiger Baeyer-Villiger Oxidation Pathway ketone Cyclobutanone Derivative criegee Criegee Intermediate ketone->criegee + m-CPBA peracid m-CPBA lactone γ-Lactone Product criegee->lactone Rearrangement acid m-Chlorobenzoic Acid criegee->acid

Caption: General mechanism of the Baeyer-Villiger oxidation.

heck_reaction Intramolecular Heck Reaction Pathway reactant This compound oxidative_addition Oxidative Addition Intermediate reactant->oxidative_addition + Pd(0) pd0 Pd(0) Catalyst insertion Carbopalladation Intermediate oxidative_addition->insertion Intramolecular Insertion product Tricyclic Ketone insertion->product β-Hydride Elimination pd_hydride HPd(II)Br insertion->pd_hydride elimination β-Hydride Elimination pd_hydride->pd0 + Base base Base

Caption: Catalytic cycle of the intramolecular Heck reaction.

Discussion and Conclusion

The reactivity of this compound is significantly influenced by its unique substitution pattern. While it can undergo typical cyclobutanone reactions, its most notable feature is its propensity for intramolecular palladium-catalyzed coupling. This reaction provides a direct route to complex tricyclic systems, which are valuable scaffolds in medicinal chemistry and materials science.

In comparison to other substituted cyclobutanones, such as 3-phenylcyclobutanone, which undergoes a standard Baeyer-Villiger oxidation with good yield, the reactivity of this compound is distinguished by the possibility of this powerful C-C bond-forming cyclization. The choice of reaction conditions will dictate which pathway is favored. For instance, in the presence of a palladium catalyst and a base, the intramolecular Heck reaction is expected to be the dominant pathway. In contrast, treatment with a peracid like m-CPBA would likely lead to the corresponding lactone via Baeyer-Villiger oxidation, although the migratory aptitude of the substituted carbon would need to be considered.

This guide highlights the importance of substituent effects in directing the reactivity of strained ring systems. For researchers in drug development and organic synthesis, understanding these nuances is critical for the strategic design of synthetic routes to novel and complex molecules. Further experimental studies are warranted to precisely quantify the yields and reaction rates for the comparative reactions outlined in this guide.

References

A Comparative Guide to the Synthetic Routes of 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted cyclobutanones is a critical step in the preparation of a wide array of complex molecules and pharmaceutical intermediates. Among these, 2-(2-bromophenyl)cyclobutan-1-one presents a valuable scaffold for further functionalization. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this target molecule: a Lewis acid-promoted [2+2] cycloaddition, a Pinacol-type ring expansion, and an intramolecular Friedel-Crafts acylation. Each route is evaluated based on its efficiency, substrate availability, and reaction conditions, supported by detailed experimental protocols and comparative data.

Comparison of Synthetic Routes

Route Starting Materials Key Transformation Yield (%) Reaction Time Key Reagents Notes
1. [2+2] Cycloaddition 2-Bromophenylacetyl chloride, EthyleneKetene-alkene cycloaddition~80% (estimated)1-3 hoursEtAlCl₂ (Lewis acid), Hunig's baseBased on a similar reported synthesis.[1][2]
2. Pinacol-Type Ring Expansion 2-Bromobenzaldehyde, Vinylmagnesium bromide, Trimethylsilyl cyanidePinacol rearrangement of a 1-(2-bromophenyl)cyclopropanol derivative60-70% (typical)4-6 hoursAcid catalyst (e.g., H₂SO₄, BF₃·OEt₂)Multi-step process; yield is for the key rearrangement step.
3. Intramolecular Friedel-Crafts Acylation 4-(2-Bromophenyl)butanoic acidFriedel-Crafts acylation70-85% (typical)2-4 hoursThionyl chloride, AlCl₃A classic and often reliable method for forming cyclic ketones.

Route 1: Lewis Acid-Promoted [2+2] Cycloaddition

This approach involves the in situ generation of 2-bromophenylketene from 2-bromophenylacetyl chloride, which then undergoes a [2+2] cycloaddition with an alkene in the presence of a Lewis acid. A notable example of this strategy is the synthesis of a similar compound, 2-(o-bromophenyl)cyclobutanone, which was achieved on a gram scale with an 80% yield.[1][2] For the synthesis of the title compound, ethylene would be the required alkene.

Experimental Protocol

To a solution of 2-bromophenylacetyl chloride (1.0 equiv) and an excess of ethylene in a suitable solvent (e.g., dichloromethane) at -78 °C is slowly added a solution of a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂) (1.1 equiv). A non-nucleophilic base, like N,N-diisopropylethylamine (Hunig's base) (1.2 equiv), is also added to facilitate the formation of the ketene. The reaction mixture is stirred at a low temperature for a designated period before being quenched with an appropriate aqueous solution. The product is then extracted, purified by column chromatography, and characterized.

G cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 2_bromophenylacetyl_chloride 2-Bromophenylacetyl chloride ketene 2-Bromophenylketene (in situ) 2_bromophenylacetyl_chloride->ketene - HCl ethylene Ethylene product This compound ethylene->product lewis_acid EtAlCl₂ (Lewis Acid) lewis_acid->product base Hunig's Base base->ketene ketene->product [2+2] Cycloaddition

Caption: Lewis Acid-Promoted [2+2] Cycloaddition Pathway.

Route 2: Pinacol-Type Ring Expansion

This synthetic strategy relies on the acid-catalyzed rearrangement of a 1-aryl-substituted cyclopropanol. The required 1-(2-bromophenyl)cyclopropanol can be synthesized from 2-bromobenzaldehyde. This method offers an alternative approach to the four-membered ring system through a ring expansion of a three-membered precursor.

Experimental Protocol

Step 1: Synthesis of 1-(2-bromophenyl)prop-2-en-1-ol. 2-Bromobenzaldehyde (1.0 equiv) is reacted with vinylmagnesium bromide (1.1 equiv) in an ethereal solvent like THF at 0 °C to room temperature to yield the corresponding allylic alcohol.

Step 2: Simmons-Smith Cyclopropanation. The allylic alcohol (1.0 equiv) is then subjected to a Simmons-Smith cyclopropanation using diethylzinc (1.5 equiv) and diiodomethane (1.5 equiv) in a solvent such as dichloromethane to afford 1-(2-bromophenyl)cyclopropanemethanol.

Step 3: Oxidation to the Aldehyde. The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

Step 4: Pinacol-Type Rearrangement. The resulting 1-(2-bromophenyl)cyclopropanecarbaldehyde is treated with a catalytic amount of a strong acid (e.g., sulfuric acid) or a Lewis acid (e.g., boron trifluoride etherate) in an inert solvent. The rearrangement is typically driven by the formation of a more stable carbocation and results in the formation of this compound.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Product start 2-Bromobenzaldehyde step1 Grignard Reaction (Vinylmagnesium bromide) start->step1 int1 1-(2-Bromophenyl)prop-2-en-1-ol step1->int1 step2 Simmons-Smith Cyclopropanation int2 1-(2-Bromophenyl)cyclopropylmethanol step2->int2 step3 Oxidation int3 1-(2-Bromophenyl)cyclopropanecarbaldehyde step3->int3 step4 Pinacol-Type Rearrangement product This compound step4->product int1->step2 int2->step3 int3->step4

Caption: Pinacol-Type Ring Expansion Workflow.

Route 3: Intramolecular Friedel-Crafts Acylation

A classic and powerful method for the formation of cyclic ketones is the intramolecular Friedel-Crafts acylation. This route involves the cyclization of a suitable acyl chloride precursor, namely 4-(2-bromophenyl)butanoyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol

Step 1: Synthesis of 4-(2-bromophenyl)butanoic acid. This can be achieved through various methods, for example, by a malonic ester synthesis starting with 2-bromobenzyl bromide and diethyl malonate, followed by hydrolysis and decarboxylation.

Step 2: Formation of the Acyl Chloride. 4-(2-Bromophenyl)butanoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂) (1.2 equiv) or oxalyl chloride to form the corresponding acyl chloride.

Step 3: Intramolecular Friedel-Crafts Acylation. The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene) and treated with a stoichiometric amount of a Lewis acid, typically aluminum chloride (AlCl₃), at a controlled temperature. The reaction mixture is stirred until the cyclization is complete, followed by an aqueous workup to hydrolyze the aluminum complexes. The desired this compound is then isolated and purified.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start 4-(2-Bromophenyl)butanoic acid intermediate 4-(2-Bromophenyl)butanoyl chloride start->intermediate Acyl chloride formation reagent1 SOCl₂ or (COCl)₂ reagent1->intermediate reagent2 AlCl₃ product This compound reagent2->product intermediate->product Intramolecular Friedel-Crafts Acylation

Caption: Intramolecular Friedel-Crafts Acylation Pathway.

Conclusion

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages. The Lewis acid-promoted [2+2] cycloaddition appears to be the most direct and high-yielding approach, especially given the precedent for a very similar substrate. However, it requires the handling of gaseous ethylene and a pyrophoric Lewis acid. The Pinacol-type ring expansion is a more intricate, multi-step synthesis but provides a creative alternative for constructing the cyclobutane ring. The intramolecular Friedel-Crafts acylation is a well-established and generally reliable method, though the synthesis of the starting butanoic acid derivative adds to the overall step count. The choice of the optimal route will ultimately depend on the specific requirements of the research, including scale, available starting materials, and the desired level of synthetic complexity.

References

A Comparative Guide to the Biological Activity of Cyclobutane-Containing and Alternative Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of cyclobutane-containing Janus Kinase (JAK) inhibitors and other approved non-cyclobutane alternatives. The information presented is supported by experimental data from peer-reviewed studies and patents, offering a valuable resource for those involved in the research and development of novel therapeutics targeting the JAK-STAT signaling pathway.

Introduction to JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and myeloproliferative neoplasms. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents. This guide focuses on comparing cyclobutane-containing JAK inhibitors with other established non-cyclobutane alternatives, providing insights into their structure-activity relationships and inhibitory profiles.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of a cyclobutane-containing JAK inhibitor and several non-cyclobutane alternatives against the four JAK isoforms. The data is compiled from various in vitro enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Assay Data (IC50, nM)

CompoundScaffoldJAK1JAK2JAK3TYK2
RuxolitinibCyclobutane-containing3.3[1][2][3][4]2.8[1][2][3][4]>400[5]19[5]
TofacitinibNon-cyclobutane112[6]20[6]1[3][6]-
BaricitinibNon-cyclobutane5.9[7][8]5.7[7][8][9]>40053
UpadacitinibNon-cyclobutane43[10][11]120[10][12]2300[10][12]4700[10][12]

Table 2: Cell-Based Assay Data (IC50, nM)

CompoundCell Line/Assay TypeJAK1-mediated signalingJAK2-mediated signalingJAK3-mediated signaling
RuxolitinibBa/F3-EpoR-JAK2V617F-186 (EC50)[1]-
TofacitinibHuman whole blood (IL-2 stim.)--244-407 (pSTAT5)[13]
BaricitinibPBMCs (IL-6 stim.)44 (pSTAT3)[8]--
UpadacitinibHuman whole blood (IL-6 stim.)Potent inhibition (pSTAT3)[10]Less potent vs JAK1[10]Less potent vs JAK1[10]

Note: Direct comparison of cell-based assay data can be challenging due to variations in cell types, stimulation conditions, and readout parameters.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (Enzymatic Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against purified JAK enzymes using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Purified recombinant human JAK1, JAK2, JAK3, or TYK2 kinase domains.

  • ATP.

  • Peptide substrate (e.g., IRS1(Y608) Peptide).

  • Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35).[14]

  • Test compounds dissolved in DMSO.

  • EDTA solution for stopping the reaction.

  • TR-FRET detection reagents (e.g., ADP-specific antibody and a fluorescent tracer).

  • 384-well assay plates.

  • A multi-detection microplate reader capable of TR-FRET measurements.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the assay wells.

  • Add the JAK enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for the specific JAK isoform.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[14]

  • Stop the reaction by adding a solution of EDTA.

  • Add the TR-FRET detection reagents (antibody and tracer).

  • Incubate for a sufficient time to allow for binding equilibrium.

  • Measure the TR-FRET signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based JAK Inhibition Assay (Phospho-STAT Flow Cytometry)

This protocol outlines a method to assess the inhibitory effect of compounds on cytokine-induced STAT phosphorylation in whole blood.

Materials:

  • Freshly collected human whole blood anti-coagulated with EDTA.

  • Cytokines for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, IFN-α for JAK1/TYK2).

  • Test compounds dissolved in DMSO.

  • Erythrocyte lysis buffer.

  • Leukocyte fixation and permeabilization buffer.

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5).

  • Flow cytometer.

Procedure:

  • Aliquot whole blood into tubes.

  • Pre-incubate the blood with serial dilutions of the test compounds or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[15]

  • Stimulate the samples with a specific cytokine for a short period (e.g., 15 minutes) at 37°C.[15] Include an unstimulated control.

  • Stop the stimulation and lyse the red blood cells using a lysis buffer.

  • Fix and permeabilize the remaining leukocytes to allow for intracellular staining.

  • Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and the target phospho-STAT protein.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the cell population of interest (e.g., CD4+ T cells) and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Calculate the percent inhibition of STAT phosphorylation for each compound concentration and determine the IC50 value.

Visualizations

JAK-STAT Signaling Pathway

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor JAK Inhibitor (Cyclobutane or Alternative) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation

Caption: The JAK-STAT signaling cascade and the point of intervention by JAK inhibitors.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents (JAK Enzyme, Substrate, ATP, Inhibitor) B 2. Dispense Inhibitor (Serial Dilutions) A->B C 3. Add Enzyme & Substrate B->C D 4. Initiate Reaction with ATP C->D E 5. Incubate (e.g., 60 min at 30°C) D->E F 6. Stop Reaction (EDTA) E->F G 7. Add Detection Reagents F->G H 8. Incubate for Signal Development G->H I 9. Read Plate (TR-FRET) H->I J 10. Data Analysis (IC50 Determination) I->J

Caption: A generalized workflow for determining the IC50 of a JAK inhibitor in vitro.

References

Unraveling the Reaction Trajectory of 2-(2-bromophenyl)cyclobutan-1-one: A Computational Comparison of Potential Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the potential reaction pathways of 2-(2-bromophenyl)cyclobutan-1-one, supported by computational data from analogous systems, offers valuable insights for researchers in synthetic chemistry and drug development. In the absence of direct computational studies on this specific molecule, this guide provides a comparative analysis of two primary competing mechanisms: intramolecular Heck-type cyclization and ring-opening of the strained cyclobutanone core. This analysis is supported by detailed experimental and computational protocols from related studies, offering a predictive framework for understanding the reactivity of this versatile building block.

The unique structural arrangement of this compound, featuring a reactive aryl bromide and a strained four-membered ring, suggests a rich and complex chemical behavior. The presence of the bromine atom on the phenyl ring immediately points towards the possibility of palladium-catalyzed intramolecular reactions, a cornerstone of modern synthetic chemistry.[1][2] Conversely, the inherent ring strain of the cyclobutanone moiety makes it susceptible to ring-opening reactions, a common strategy for accessing more complex molecular architectures.[3] Understanding the delicate balance between these competing pathways is crucial for predicting reaction outcomes and designing novel synthetic routes.

Intramolecular Heck-Type Cyclization: A Plausible Pathway to Tricyclic Scaffolds

One of the most probable reaction mechanisms for this compound in the presence of a palladium catalyst is an intramolecular Heck-type reaction. This pathway would lead to the formation of a novel tricyclic ketone. The generally accepted mechanism for a Heck reaction involves a catalytic cycle consisting of three key steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the catalyst.[4][5]

A proposed catalytic cycle for the intramolecular Heck reaction of this compound is depicted below:

Intramolecular_Heck_Reaction cluster_cycle Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-Br) A->B Ar-Br C Migratory Insertion (Intramolecular) B->C Alkene Coordination D β-Hydride Elimination C->D E Reductive Elimination D->E F Tricyclic Product D->F E->A -HBr Product Final Product Reactant This compound Reactant->B

Figure 1: Proposed catalytic cycle for the intramolecular Heck reaction.

Comparative Computational Data for Heck Reactions

While specific energetic data for the intramolecular Heck reaction of this compound is not available, computational studies on analogous systems provide valuable benchmarks. Density Functional Theory (DFT) calculations are a powerful tool for elucidating the energetics of each step in the catalytic cycle.[4][6] Below is a table summarizing typical activation energies for the key steps in palladium-catalyzed Heck reactions from the literature.

Reaction StepAnalogous SystemComputational MethodCalculated Activation Energy (kcal/mol)Reference
Oxidative AdditionPhenyl iodide + Pd(diphosphine)DFT (B3LYP)15-20[5]
Migratory InsertionArylpalladium(II) + EthyleneDFT (B3LYP)5-10[6]
β-Hydride EliminationAlkylpalladium(II) intermediateDFT (M06)10-15[6]
Reductive EliminationHydridopalladium(II) complexDFT (B3LYP)5-10[4]

Table 1: Comparative computational data for key steps in Heck reactions.

Ring-Opening Mechanisms: An Alternative Reaction Manifold

The significant ring strain of the cyclobutanone ring (approximately 26 kcal/mol) provides a thermodynamic driving force for ring-opening reactions.[3] This can occur through various mechanisms, including radical pathways or transition-metal mediated processes. In the context of this compound, a palladium-catalyzed ring-opening could compete with the Heck pathway.

A potential pathway for a palladium-catalyzed ring-opening could involve the formation of a palladacyclopentanone intermediate, followed by β-carbon elimination.

Ring_Opening_Mechanism Reactant This compound Pd_insertion Oxidative Addition (Ar-Pd(II)-Br) Reactant->Pd_insertion Pd(0)L2 Coordination Carbonyl Coordination Pd_insertion->Coordination Ring_Opening β-Carbon Elimination (Ring Opening) Coordination->Ring_Opening Product Ring-Opened Product Ring_Opening->Product

Figure 2: A potential palladium-catalyzed ring-opening pathway.

Computational Insights into Cyclobutane Ring Opening

Computational studies on the ring-opening of cyclopropane derivatives provide a useful analogy. These studies often reveal a stepwise mechanism involving radical intermediates.[3] The activation barriers for such processes are highly dependent on the substituents and the specific reaction conditions.

Reaction TypeAnalogous SystemComputational MethodCalculated Activation Energy (kcal/mol)Reference
Radical Ring-OpeningSubstituted MethylenecyclopropanesDFT20-30[3]
Metal-Catalyzed Ring-OpeningCyclobutenes with AldehydesDFTNot specified[7]

Table 2: Comparative computational data for ring-opening reactions.

Experimental Protocols: A Guide for Mechanistic Investigation

To experimentally distinguish between these competing pathways, a combination of kinetic studies and intermediate trapping experiments would be necessary.

General Protocol for a Palladium-Catalyzed Reaction

A typical experimental setup would involve reacting this compound with a palladium catalyst, a phosphine ligand, and a base in a suitable solvent under an inert atmosphere.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., toluene, DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Add the anhydrous solvent, followed by the base.

  • Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Computational Methodology

For researchers wishing to perform their own computational studies, Density Functional Theory (DFT) is the most common and reliable method.

Software: Gaussian, ORCA, or similar quantum chemistry packages.

General Parameters:

  • Functional: B3LYP or M06 are commonly used for organometallic reactions.

  • Basis Set: A combination of a basis set for the main group elements (e.g., 6-31G(d)) and an effective core potential for the metal (e.g., LANL2DZ) is a standard choice.

  • Solvation Model: An implicit solvation model, such as the Polarizable Continuum Model (PCM), should be used to account for solvent effects.

Workflow:

  • Optimize the geometries of the reactants, intermediates, transition states, and products.

  • Perform frequency calculations to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain thermochemical data.

  • Calculate the reaction pathway by connecting the transition state to the corresponding reactant and product minima using Intrinsic Reaction Coordinate (IRC) calculations.

Computational_Workflow Start Define Reactants & Products Geom_Opt Geometry Optimization Start->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc TS_Search Transition State Search Geom_Opt->TS_Search Analysis Energy Profile & Analysis Freq_Calc->Analysis TS_Search->Freq_Calc IRC_Calc IRC Calculation TS_Search->IRC_Calc IRC_Calc->Geom_Opt IRC_Calc->Analysis

Figure 3: A typical workflow for computational investigation of a reaction mechanism.

Conclusion

The reaction of this compound presents an intriguing case where an intramolecular Heck-type cyclization and a ring-opening mechanism are viable and competing pathways. Based on the computational data from analogous systems, the intramolecular Heck reaction appears to be kinetically favorable under palladium catalysis, with relatively low activation barriers for the key steps. However, the thermodynamic driving force for the relief of ring strain in the cyclobutanone cannot be discounted and may become significant under different reaction conditions (e.g., higher temperatures, different catalysts). Further dedicated computational and experimental studies on this specific molecule are warranted to definitively elucidate its reaction mechanism and to fully exploit its synthetic potential. This comparative guide provides a solid foundation for such future investigations.

References

comparing the efficiency of different catalysts for 2-(2-bromophenyl)cyclobutan-1-one reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of 2-(2-bromophenyl)cyclobutan-1-one to form spiro[cyclobutane-1,1'-inden]-2-one is a key transformation in the synthesis of complex polycyclic scaffolds relevant to medicinal chemistry and materials science. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalysts, primarily focusing on palladium-based systems, for which the most data is available. While direct comparative studies on this specific substrate are limited, this guide collates available data and provides insights into catalyst performance based on related intramolecular Heck reactions.

Catalyst Performance Comparison

The intramolecular arylation of this compound is predominantly achieved through a Heck-type reaction. Palladium catalysts have been extensively utilized for this transformation, demonstrating high efficacy. Information regarding the use of other transition metals like nickel and rhodium for this specific reaction is less common in the literature.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃DMF10012~90 (estimated)General Heck Conditions[1]
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile8024High (not specified)Related Intramolecular Heck[2]
Pd(PPh₃)₄-Et₃NDMF125543 (for a similar system)Early Intramolecular Heck[2]

Note: The yield for the Pd(OAc)₂/PPh₃ system is an estimation based on typical high-yielding intramolecular Heck reactions under these standard conditions, as a specific value for this exact substrate was not found in a single comparative study. The other entries represent data from closely related intramolecular Heck reactions, providing a valuable, albeit indirect, point of comparison.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below is a generalized protocol for the intramolecular Heck reaction of this compound based on standard literature procedures.

General Procedure for Palladium-Catalyzed Intramolecular Heck Reaction:

A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), and the phosphine ligand (e.g., PPh₃, 0.1 mmol, 10 mol%) is placed in a reaction vessel. A suitable base (e.g., K₂CO₃, 2.0 mmol) and solvent (e.g., DMF, 10 mL) are added. The vessel is flushed with an inert gas (e.g., nitrogen or argon) and the mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 12 hours). After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired spiro[cyclobutane-1,1'-inden]-2-one.

Mechanistic Overview and Logical Workflow

The intramolecular Heck reaction proceeds through a well-established catalytic cycle. The following diagrams illustrate the general reaction pathway and the experimental workflow.

G General Catalytic Cycle for Intramolecular Heck Reaction Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Intramolecular Coordination Intramolecular Coordination Aryl-Pd(II)-X(L2)->Intramolecular Coordination Alkene Coordination Alkyl-Pd(II)-X(L2) Alkyl-Pd(II)-X(L2) Intramolecular Coordination->Alkyl-Pd(II)-X(L2) Migratory Insertion Product_Pd(II)-H(L2) Product_Pd(II)-H(L2) Alkyl-Pd(II)-X(L2)->Product_Pd(II)-H(L2) β-Hydride Elimination Product_Pd(II)-H(L2)->Pd(0)L2 Reductive Elimination (+ Base) G Experimental Workflow for Catalyst Comparison cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Substrate Substrate Heating Heating Substrate->Heating Catalyst Catalyst Catalyst->Heating Ligand Ligand Ligand->Heating Base Base Base->Heating Solvent Solvent Solvent->Heating Stirring Stirring Heating->Stirring Extraction Extraction Stirring->Extraction Drying Drying Extraction->Drying Filtration Filtration Drying->Filtration Chromatography Chromatography Filtration->Chromatography Yield Determination Yield Determination Chromatography->Yield Determination Spectroscopic\nCharacterization Spectroscopic Characterization Chromatography->Spectroscopic\nCharacterization

References

A Comparative Guide to the Validation of Analytical Methods for 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 2-(2-bromophenyl)cyclobutan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. As a crucial component in drug development and quality control, the accurate and precise quantification of this compound is paramount. This document outlines and compares the likely performance of several common analytical techniques, offering detailed experimental protocols and expected validation parameters based on established guidelines and data from structurally similar molecules.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical applications. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). The selection of an appropriate analytical technique is critical and is often guided by the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis (e.g., routine quality control, impurity profiling, or stability testing).

Potential Analytical Methods for this compound

Based on the chemical structure of this compound, which contains a chromophore (the bromophenyl group) and is amenable to volatilization, several analytical techniques are suitable for its quantification. This guide will focus on the comparison of three primary methods:

  • High-Performance Liquid Chromatography (HPLC) with UV detection, as a versatile and widely used technique in the pharmaceutical industry.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID), suitable for volatile and semi-volatile compounds.

  • UV-Visible Spectrophotometry , a simpler and more rapid method, though potentially less specific.

  • Quantitative Nuclear Magnetic Resonance (qNMR) , a primary analytical method that does not require a reference standard of the analyte.

Below is a detailed comparison of these methods, including hypothetical experimental protocols and expected performance data.

Methodology and Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a strong candidate for the analysis of this compound due to its polarity and UV absorbance. A C18 column is a common choice for the stationary phase, providing good retention and separation for a wide range of organic molecules.

Experimental Protocol:

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase to achieve a concentration within the calibration range.

Gas Chromatography (GC)

GC is a suitable alternative, particularly for assessing the purity of the compound and for detecting volatile impurities. The ketone functional group and the overall volatility of the molecule make it amenable to GC analysis without derivatization.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

  • Injection Mode: Split (split ratio of 50:1).

  • Injection Volume: 1 µL.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent such as dichloromethane or ethyl acetate. Calibration standards are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in the same solvent as the standard to a concentration within the calibration range.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a rapid and simple method for the quantification of this compound, leveraging the UV absorbance of the bromophenyl chromophore. However, its specificity is lower than chromatographic methods, as any other component in the sample that absorbs at the same wavelength will interfere with the measurement.

Experimental Protocol:

  • Instrument: UV-Visible Spectrophotometer (double beam).

  • Solvent: Acetonitrile or Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a dilute solution of the compound from 200 to 400 nm. The λmax is expected to be around 254 nm.

  • Standard Solution Preparation: A stock solution (100 µg/mL) is prepared in the chosen solvent. A series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) are prepared by dilution.

  • Sample Preparation: The sample is dissolved in the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that relies on the direct relationship between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal. It does not require a chemically identical reference standard for the analyte.

Experimental Protocol:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). A known amount of the internal standard is accurately weighed and added to a known amount of the sample.

  • Data Acquisition: A 1H NMR spectrum is acquired with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure complete spin-lattice relaxation.

  • Data Processing: The spectra are phased and baseline corrected. The signals of the analyte and the internal standard are integrated.

  • Calculation: The concentration of the analyte is calculated using the ratio of the integral of a specific analyte proton signal to the integral of a specific internal standard proton signal, taking into account the number of protons for each signal, their molecular weights, and the masses of the sample and internal standard.

Comparison of Analytical Method Performance

The following table summarizes the expected performance characteristics for the validation of each analytical method for this compound. The values presented are typical and would need to be confirmed through experimental validation.

Validation Parameter RP-HPLC GC-FID UV-Vis Spectrophotometry qNMR
Specificity High (separation from impurities)High (separation from volatile impurities)Low (interference from other UV-absorbing compounds)High (structurally specific signals)
Linearity (R²) > 0.999> 0.999> 0.995Not applicable in the same way, but signal is directly proportional to concentration
Range (µg/mL) 1 - 1001 - 1002 - 10Dependent on sample concentration and instrument sensitivity
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%99 - 101% (as a primary method)
Precision (%RSD) < 2.0%< 2.0%< 3.0%< 1.0%
Limit of Detection (LOD) Low (ng/mL range)Low (ng/mL range)Moderate (µg/mL range)Moderate (dependent on acquisition time)
Limit of Quantification (LOQ) Low (ng/mL to low µg/mL range)Low (ng/mL to low µg/mL range)Moderate (µg/mL range)Moderate (dependent on acquisition time)
Analysis Time per Sample 10 - 20 minutes15 - 25 minutes< 5 minutes10 - 30 minutes (including sample preparation)
Instrumentation Cost HighHighLowVery High
Solvent Consumption ModerateLowLowVery Low

Visualization of Workflows

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a general analytical method validation workflow and a typical experimental setup for HPLC analysis.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ Determination ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport RoutineUse Routine Use ValidationReport->RoutineUse

Caption: General workflow for analytical method validation.

HPLC_Experimental_Setup MobilePhase Mobile Phase Reservoir(s) Pump HPLC Pump MobilePhase->Pump Injector Autosampler / Manual Injector Pump->Injector Column HPLC Column Injector->Column Detector UV-Vis Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Schematic of a typical HPLC experimental setup.

Conclusion and Recommendations

For the routine quality control and quantitative analysis of this compound, RP-HPLC with UV detection is the recommended method. It offers an excellent balance of specificity, sensitivity, accuracy, and precision. While GC-FID is also a viable and powerful technique, particularly for purity assessment, HPLC is generally more versatile for a wider range of pharmaceutical intermediates and final products.

UV-Vis spectrophotometry can be employed for rapid, in-process checks where high specificity is not required, and the sample matrix is simple and well-defined. qNMR , although requiring more specialized equipment and expertise, serves as an excellent primary method for the certification of reference standards due to its high accuracy and precision without the need for a specific standard of the analyte.

The final choice of analytical method will depend on the specific application, available instrumentation, and the regulatory requirements. It is imperative that any chosen method is fully validated according to the principles outlined in this guide and relevant regulatory guidelines to ensure the generation of reliable and accurate data.

Comparative Stability Analysis of 2-(2-bromophenyl)cyclobutan-1-one Analogs: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting a comparative stability analysis of 2-(2-bromophenyl)cyclobutan-1-one and its analogs. While specific experimental data for this class of compounds is not publicly available, this document outlines the established methodologies, data presentation formats, and theoretical degradation pathways necessary to perform and document such a study. The protocols described are based on standard pharmaceutical stability testing guidelines.[1][2][3]

Introduction to Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1][4] Stability testing evaluates the effect of environmental factors such as temperature, humidity, and light on the quality of a drug substance.[1][2] Forced degradation studies, where the compound is exposed to stress conditions, are essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[5][6][7] These studies are a key component of the drug development process and are required for regulatory approval.[1][3]

Hypothetical Analogs for Comparative Analysis

For the purpose of this guide, we will consider a hypothetical set of analogs of this compound, where substitutions are made on the phenyl ring. This allows for a systematic evaluation of how different electron-donating and electron-withdrawing groups affect the stability of the cyclobutanone core.

  • Analog A: 2-(2-bromo-4-methoxyphenyl)cyclobutan-1-one (Electron-donating group)

  • Analog B: 2-(2-bromo-4-nitrophenyl)cyclobutan-1-one (Electron-withdrawing group)

  • Parent Compound: this compound

Data Presentation: Comparative Stability Data

All quantitative data from stability studies should be summarized in a clear and structured table to facilitate easy comparison between the parent compound and its analogs. The table should include the percentage of the parent compound remaining and the percentage of major degradation products formed under various stress conditions.

Stress ConditionTime (hours)Parent Compound Remaining (%)Analog A Remaining (%)Analog B Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
Acid Hydrolysis 24
(0.1 M HCl, 60°C)48
Base Hydrolysis 24
(0.1 M NaOH, 60°C)48
Oxidative 24
(3% H₂O₂, RT)48
Thermal 24
(80°C, solid state)48
Photolytic 24
(ICH Q1B)48

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. The following are standard protocols for forced degradation studies.

General Procedure for Forced Degradation Studies

A stock solution of each compound (Parent, Analog A, and Analog B) is prepared in a suitable solvent (e.g., acetonitrile/water). Aliquots of the stock solution are then subjected to the stress conditions outlined below. Samples are withdrawn at specified time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[3]

Acid Hydrolysis
  • Reagent: 0.1 M Hydrochloric Acid

  • Procedure: Mix an equal volume of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. The mixture is incubated in a water bath at 60°C. Samples are withdrawn at 0, 2, 4, 8, and 24 hours, neutralized with an equivalent amount of 0.1 M NaOH, and analyzed.

Base Hydrolysis
  • Reagent: 0.1 M Sodium Hydroxide

  • Procedure: Mix an equal volume of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. The mixture is incubated in a water bath at 60°C. Samples are withdrawn at predetermined intervals, neutralized with an equivalent amount of 0.1 M HCl, and analyzed.

Oxidative Degradation
  • Reagent: 3% Hydrogen Peroxide

  • Procedure: The stock solution is mixed with an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. The solution is kept at room temperature and protected from light. Samples are withdrawn at various time points for analysis.

Thermal Degradation
  • Procedure: A known quantity of the solid compound is placed in a vial and kept in a hot air oven maintained at 80°C. Samples are withdrawn at different time points, dissolved in the mobile phase, and analyzed.

Photostability Testing
  • Procedure: The compound, both in solid state and in solution, is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guidelines. A control sample is kept in the dark to exclude thermal degradation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Weigh Compound B Prepare Stock Solution A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidation B->E F Thermal B->F G Photolytic B->G H Sample Neutralization/ Dilution C->H D->H E->H F->H G->H I HPLC Analysis H->I J Data Interpretation I->J

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound under hydrolytic conditions. The strained cyclobutanone ring is susceptible to ring-opening reactions.

G A This compound B Ring Opening (Hydrolysis) A->B C 4-(2-bromophenyl)-4-oxobutanoic acid B->C D Further Degradation C->D E Smaller Fragments D->E

Caption: Potential hydrolytic degradation pathway.

Conclusion

This guide provides a systematic approach to conducting a comparative stability analysis of this compound and its analogs. By following the outlined experimental protocols, presenting data in a clear tabular format, and visualizing the experimental workflow and potential degradation pathways, researchers can generate a comprehensive and robust stability profile for this class of compounds. Such studies are indispensable for the successful development of new drug candidates.

References

Safety Operating Guide

Proper Disposal of 2-(2-bromophenyl)cyclobutan-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 2-(2-bromophenyl)cyclobutan-1-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. As a brominated organic compound, this compound is classified as a halogenated organic waste and requires specific handling and disposal procedures. This guide provides essential, step-by-step instructions for the safe and proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound for specific hazard information. While a specific SDS for this compound was not found, general safety protocols for halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Lab Coat: A flame-retardant and chemical-resistant lab coat is mandatory.

Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, proper containment, and clear labeling.

  • Waste Segregation:

    • It is imperative to keep halogenated organic wastes separate from non-halogenated wastes.[1][2][3][4]

    • Do not mix this compound waste with other waste streams such as strong acids or bases, heavy metals, or strong oxidizing agents.[3][4]

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and compatible waste container, often provided by your institution's Environmental Health and Safety (EHS) department. These are typically labeled for "Halogenated Organic Waste."[1][2]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[2][4] Avoid using abbreviations or chemical formulas.

    • If mixing with other compatible halogenated solvents, list all components and their approximate percentages on the label.

  • Waste Accumulation:

    • Keep the waste container securely closed at all times, except when adding waste.[2][4][5]

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Ensure the storage area is cool, dry, and well-ventilated.[2][5]

  • Disposal Request:

    • Once the container is nearly full (do not overfill), contact your institution's EHS or hazardous waste management department to arrange for pickup and disposal.

    • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data and Safety Considerations

Due to the absence of a specific Safety Data Sheet for this compound in the conducted search, quantitative data such as permissible exposure limits (PELs) or LD50 values are not available. The following table summarizes general safety and disposal parameters for halogenated organic compounds.

ParameterGuidelineSource
Waste Classification Halogenated Organic Waste[1][2]
Primary Disposal Method Incineration at a regulated hazardous waste facility[1]
Container Type Chemically resistant, sealed container (e.g., carboy)[1][4]
Labeling Requirements "Hazardous Waste," full chemical name(s)[2][4]
Incompatible Wastes Non-halogenated organics, strong acids/bases, heavy metals, oxidizers[3][4]

Experimental Protocols

There are no experimental protocols to be cited for this disposal procedure. The information is based on standard hazardous waste management guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal start Generate this compound Waste is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in designated 'Halogenated Organic Waste' container is_halogenated->collect_halogenated Yes collect_non_halogenated Collect in 'Non-Halogenated Organic Waste' container is_halogenated->collect_non_halogenated No label_waste Label container with 'Hazardous Waste' and list all chemical constituents collect_halogenated->label_waste store_waste Store in a cool, dry, well-ventilated Satellite Accumulation Area label_waste->store_waste request_pickup Request pickup from Environmental Health & Safety (EHS) store_waste->request_pickup ehs_disposal EHS transports for incineration at a licensed facility request_pickup->ehs_disposal

Caption: Workflow for the disposal of halogenated organic compounds.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.

References

Personal protective equipment for handling 2-(2-bromophenyl)cyclobutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2-(2-bromophenyl)cyclobutan-1-one. Adherence to these procedures is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[1][2][3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always use powder-free gloves.[1] Double gloving may be appropriate for certain procedures.
Body Laboratory Coat or Chemical-Resistant GownA long-sleeved laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a polyethylene-coated polypropylene or similar laminate gown is recommended.[1][3]
Respiratory RespiratorUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when handling the compound outside of a certified chemical fume hood or if it is in powdered form.[1]
Feet Closed-Toe ShoesLeather or chemical-resistant shoes are required. Shoe covers should be used in designated hazardous drug handling areas.[3]

Operational Plan: Safe Handling Procedures

Safe handling of this compound requires adherence to the following procedural steps to minimize exposure and prevent contamination.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

2. Personal Decontamination:

  • Before exiting the laboratory, remove all PPE in the designated gowning/degowning area to prevent the spread of contamination.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

Disposal Plan: Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that come into contact with this compound, including gloves, weigh boats, and absorbent pads, must be considered hazardous waste.

  • Segregate this waste into a clearly labeled, sealed container designated for halogenated organic waste.

2. Chemical Inactivation (if applicable and feasible):

  • For residual amounts of the compound, consult with your institution's environmental health and safety (EHS) office for approved chemical neutralization procedures. Neutralization of bromine-containing compounds may involve the use of reducing agents like sodium bisulfite or sodium thiosulfate.[7]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[7]

  • Ensure all waste is properly packaged and labeled according to regulatory guidelines before pickup.

Workflow for Handling and Disposal

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

start Start: Obtain this compound ppe Don Appropriate PPE start->ppe handling Handle Compound in Fume Hood ppe->handling spill Spill? handling->spill spill_protocol Follow Spill Protocol spill->spill_protocol Yes waste_segregation Segregate Contaminated Waste spill->waste_segregation No spill_protocol->waste_segregation decontamination Decontaminate Work Area waste_segregation->decontamination remove_ppe Remove PPE decontamination->remove_ppe disposal Dispose of Waste via EHS remove_ppe->disposal end End disposal->end

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.